Rucaparib Phosphate

Catalog No.
S548581
CAS No.
459868-92-9
M.F
C19H21FN3O5P
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib Phosphate

CAS Number

459868-92-9

Product Name

Rucaparib Phosphate

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid

Molecular Formula

C19H21FN3O5P

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AG14699 (as phosphate salt); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib; Rubraca;

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

The exact mass of the compound Rucaparib is 323.14339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rucaparib phosphate PARP1 PARP2 PARP3 inhibitor specificity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Specificity

Rucaparib exerts its anti-cancer effects through PARP trapping and the principle of synthetic lethality [1] [2] [3].

  • PARP Trapping: Rucaparib inhibits PARP enzyme activity and stabilizes the PARP-DNA complex, physically blocking replication. This trapped complex is more cytotoxic than the loss of PARP catalytic activity alone [1] [3].
  • Synthetic Lethality: In cancer cells with pre-existing Homologous Recombination (HR) deficiency, such as those harboring deleterious BRCA1 or BRCA2 mutations, the simultaneous inhibition of PARP-mediated DNA repair is fatal. HR-deficient cells cannot accurately repair the DNA double-strand breaks that accumulate, leading to genomic instability and cell death [1] [2].

The diagram below illustrates this core mechanism.

G HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) Cell_Death Synthetic Lethality (Cell Death) HR_Deficient->Cell_Death PARP_Inhibition PARP Inhibition (Rucaparib) PARP_Inhibition->Cell_Death

Quantitative Inhibitor Specificity

Rucaparib demonstrates strong, nanomolar-level potency against PARP1 and PARP2, with significantly lower affinity for PARP3 [1].

Table 1: Rucaparib Inhibitory Potency (IC₅₀) Against PARP Enzymes

PARP Enzyme IC₅₀ (nM) Inhibitory Constant (Kᵢ)
PARP1 0.8 [1] 1.4 nM [1] [3]
PARP2 0.5 [1] 0.17 nM [1]
PARP3 28 [1] Information not specified

Key Pharmacokinetic Parameters

The pharmacokinetic profile of rucaparib is characterized by good oral absorption and a long terminal half-life, supporting its twice-daily dosing schedule [1] [3].

Table 2: Clinical Pharmacokinetics of Rucaparib (600 mg twice daily)

Parameter Value (Mean) Notes
Absolute Oral Bioavailability 36% (range 30-45%) [1] [3] Moderate bioavailability
Time to Max Concentration (Tₘₐₓ) 1.9 hours (median) [3] Rapid absorption
Steady-State Cₘₐₓ 1940 ng/mL [3] Coefficient of Variation (CV): 54%
Steady-State AUC₀‑₁₂ₕ 16900 h·ng/mL [3] CV: 54%
Accumulation Ratio 3.5 to 6.2 fold [1] [3] Upon repeated dosing
Terminal Half-Life 26 hours (CV: 39%) [3] Supports twice-daily dosing
Apparent Volume of Distribution 2300 L [3] Suggests extensive tissue distribution
Protein Binding 70% [3] In human plasma

Experimental Protocols for Key Assays

For researchers, the core experiments defining rucaparib's activity include biochemical inhibition assays and cellular cytotoxicity assays.

Biochemical PARP Inhibition Assay (IC₅₀ Determination)

This protocol measures the direct inhibition of PARP enzyme activity [1].

  • Reaction Setup: Incubate recombinant human PARP1, PARP2, or PARP3 with NAD⁺ and activated DNA in a suitable buffer.
  • Inhibitor Addition: Add serial dilutions of rucaparib to the reaction mixture.
  • Detection: Quantify the formation of poly(ADP-ribose) (PAR) polymers, typically using immunoassays, colorimetric, or radiometric methods.
  • Data Analysis: Calculate the IC₅₀ value (concentration that inhibits 50% of PARP activity) using non-linear regression of the inhibitor concentration versus response curve.
Cellular Cytotoxicity and Synth. Lethality Assay

This protocol demonstrates the selective killing of HR-deficient cells [1] [4].

  • Cell Line Selection: Use paired isogenic cell lines or a panel with varying HR status.
  • Drug Treatment: Treat cells with a range of rucaparib concentrations for a defined period (e.g., 24-144 hours).
  • Viability Readout: Measure cell viability using assays like MTT, CellTiter-Glo, or clonogenic survival.
  • HR Deficiency Validation: Confirm HR status through genomic analysis of BRCA1/2 or functional assays like RAD51 focus formation.

Insights for Drug Development

  • Managing Resistance: A primary challenge is the emergence of resistance. Strategies to overcome this include rational combinations, such as co-targeting survival pathways. Research shows that combining rucaparib with an inhibitor of phosphorylated BAD (pBADS99) synergistically enhances DNA damage and apoptosis in EOC models, including platinum-resistant and PARPi-resistant cases [4].
  • Drug-Drug Interaction Profile: Rucaparib is primarily metabolized by CYP2D6 and is a weak to moderate inhibitor of several CYP enzymes (CYP1A2, CYP3A, CYP2C9, CYP2C19). It also inhibits transporters like MATE1, MATE2-K, OCT1, and OCT2. This profile suggests a manageable but clinically relevant DDI potential, requiring monitoring with concomitant medications [1].

References

Rucaparib phosphate synthesis and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Discovery Process & Key Properties

Rucaparib was discovered through a systematic evaluation of a series of potent PARP inhibitors. The table below summarizes the key information about its discovery and core structure.

Table 1: Discovery and Core Properties of Rucaparib

Aspect Description
Discovery Context Identified via in vitro structure-activity relationships and in vivo evaluation of radio- and chemopotentiation from a panel of 43 structurally diverse, potent PARP inhibitors [1].
Selection Rationale Of the candidates tested, Rucaparib demonstrated the most significant enhancement of temozolomide's antitumor activity in mouse xenograft models without causing body weight loss [1].
Chemical Classification Benzimidazole derivative [1].
Key Physicochemical Property Partition coefficient of 2.4 [1].
Salt Form Synthesized as the camsylate salt for commercial drug product (Rubraca) [1]. It is also available as a phosphate salt for research purposes [2].

The following diagram illustrates the high-level logic and key criteria that guided the selection of Rucaparib during its discovery phase.

G Start Systematic screening of 43 PARP inhibitor candidates InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Evaluation (Mouse SW620 Xenografts) InVitro->InVivo Result Rucaparib Selected InVivo->Result Criteria1 • Potent PARP inhibition • Favorable physicochemical properties Criteria1->InVitro Criteria2 • Strong antitumor enhancement • No body weight loss Criteria2->InVivo

Pharmacokinetic & Physicochemical Profile

The table below consolidates key quantitative data on the drug's properties, which are critical for formulation scientists.

Table 2: Key Physicochemical and Pharmacokinetic Properties of Rucaparib

Parameter Value / Description
Chemical Formula C({19})H({18})FN(_{3})O [2]
Average Mass 323.371 g/mol [2]
Absolute Oral Bioavailability 36% (range: 30-45%) [1] [2]
Time to Steady State ~1 week of continuous twice-daily dosing [1]
Food Effect (High-fat meal) Increases C(_{max}) by 20% and AUC by 38%; not considered clinically significant [2]
Protein Binding 70% in human plasma [2]

Finding the Synthesis Protocol

The search results do not provide a detailed, step-by-step synthetic pathway for Rucaparib or its phosphate salt. This information is typically protected as intellectual property in patents or disclosed in specialized synthetic chemistry journals.

To obtain this information, I suggest you:

  • Search Patent Databases: The original patent filings (e.g., on Google Patents, USPTO, or Espacenet) are the most likely source for detailed synthetic procedures.
  • Consult Specialized Journals: Look in journals dedicated to medicinal or organic chemistry using more specific search terms like "total synthesis of rucaparib" or "process development of rucaparib camsylate".

References

Core Mechanism of PARP Trapping by Rucaparib

Author: Smolecule Technical Support Team. Date: February 2026

The cytotoxic effect of rucaparib extends beyond merely inhibiting PARP's catalytic activity. A key mechanism is PARP trapping, where the drug stabilizes PARP enzymes on damaged DNA, creating a physical barrier that blocks replication and transcription.

The following diagram illustrates how PARP trapping disrupts DNA repair and leads to replication fork collapse, ultimately causing cell death in Homologous Recombination Deficient (HRD) cells.

architecture Rucaparib Rucaparib PARP1_Trapped PARP1 Trapped on DNA Rucaparib->PARP1_Trapped  Induces Trapping SSB Single-Strand Break (SSB) PARP1_Bound PARP1 Bound to DNA SSB->PARP1_Bound PARP1_Bound->PARP1_Trapped Fork_Collapse Stalled/Collapsed Replication Fork PARP1_Trapped->Fork_Collapse  Obstructs Replication DSB Double-Strand Break (DSB) Fork_Collapse->DSB HR_Repair HR Repair DSB->HR_Repair Cell_Death Cell Death HR_Deficient HR Deficient Cell HR_Repair->HR_Deficient  Synthetic Lethality HR_Deficient->Cell_Death

Rucaparib-induced PARP1 retention is governed by two independent mechanisms [1]:

  • Catalytic Inhibition: Suppression of auto-PARylation causes PARP1 to undergo multiple unproductive binding-dissociation cycles at DNA damage sites.
  • Allosteric Trapping: A drug-induced conformational change in PARP1 significantly prolongs the duration of its lesion-bound state.

The extent of PARP1 chromatin retention directly correlates with delayed downstream DNA repair and increased cytotoxicity, making it a key biomarker for rucaparib efficacy [1].

Key Experimental Evidence and Protocols

Key preclinical studies provide direct evidence for rucaparib's sustained PARP inhibition and trapping, which can be evaluated through specific experimental approaches.

Cellular Accumulation and Retention Assay

This protocol measures how rucaparib enters and is retained in cells, which is fundamental to its prolonged activity [2].

  • Objective: To determine the uptake kinetics and intracellular retention of rucaparib.
  • Methodology:
    • Cell Culture: Use human cancer cell lines (e.g., SW620 colorectal cancer cells) maintained in exponential growth.
    • Radiolabeled Drug Uptake: Incubate cells with 400 nM [¹⁴C]-rucaparib. Include [³H]-sucrose or [³H]-inulin as extracellular fluid markers.
    • Separation and Measurement: At timed intervals, layer cell suspensions over silicone oil and centrifuge rapidly. This separates cells (pellet) from the medium.
    • Calculation: Measure intracellular radioactivity. Subtract contaminating extracellular [¹⁴C]-rucaparib calculated from the [³H]-sucrose/inulin space. Use cell volume (determined separately with [³H]H₂O and [¹⁴C]-sucrose) to calculate the precise intracellular drug concentration.
  • Key Finding: Rucaparib uptake is carrier-mediated (Km = 8.4 ± 1.2 μΜ) and reaches intracellular concentrations >10 times the extracellular level within 30 minutes. After a 30-minute pulse, intracellular rucaparib persists, and PARP inhibition exceeds 50% for at least 72 hours [2].
In Vivo Pharmacodynamics and Efficacy Testing

This method validates sustained PARP inhibition and trapping in live animal models, linking it to anti-tumor effect [2].

  • Objective: To assess the duration of PARP inhibition in tumors and compare the efficacy of different dosing schedules.
  • Methodology:
    • Animal Model: Use mice bearing homologous recombination-deficient tumor xenografts (e.g., Capan-1 BRCA2 mutant pancreatic cancer cells).
    • Drug Administration: Administer a single dose of rucaparib (e.g., 10 mg/kg intraperitoneally or 150 mg/kg orally).
    • Tumor Analysis: At various time points post-dose, analyze tumor samples for:
      • Drug Concentration: Using mass spectrometry.
      • PARP Activity: Ex vivo by measuring PAR levels via immunoassay or western blot.
    • Efficacy Study: Compare tumor growth inhibition in groups treated with rucaparib on a daily schedule (e.g., 10 mg/kg i.p., 5 days/week) versus a weekly schedule (150 mg/kg p.o., once weekly).
  • Key Finding: A single dose of rucaparib inhibits tumor PARP activity by over 70-90% for at least 7 days. Weekly oral dosing was as effective as daily intraperitoneal dosing in delaying Capan-1 tumor growth, demonstrating the profound and long-lasting biological effect of the drug [2].

Quantitative Data on Rucaparib's Effects

The table below summarizes key quantitative findings from preclinical and clinical studies of rucaparib.

Parameter Finding Context / Model Source
Uptake Kinetics (Km) 8.4 ± 1.2 μΜ Carrier-mediated uptake in SW620 cells [2]
Intracellular Accumulation >10x extracellular concentration Reached within 30 minutes in cell culture [2]
Duration of PARP Inhibition ≥50% for ≥72 hours After a 30-min pulse of 400 nM in cells [2]
In Vivo PARP Inhibition 70-90% for ≥7 days After single dose in Capan-1 xenografts [2]
Recommended Dose 600 mg, twice daily Established in Phase I/II clinical trials [3] [4]

Clinical and Translational Insights

The trapping mechanism has direct clinical implications. Rucaparib is approved for treating BRCA-mutated ovarian cancer and as maintenance therapy for platinum-sensitive recurrent disease [3] [4]. Understanding trapping helps explain its efficacy in tumors with Homologous Recombination Deficiency (HRD), a broader group beyond just BRCA mutations [3] [4] [5].

Research also explores overcoming PARP inhibitor resistance, which can occur through mechanisms that restore HR function or reduce PARP1 trapping [6] [5]. Additionally, rucaparib is being investigated in combination with immunotherapies, as its trapping activity can increase tumor neoantigen exposure and potentially enhance anti-tumor immune responses [5].

References

Rucaparib metabolism CYP2D6 CYP1A2 CYP3A4 enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Characterization and Enzymology

Rucaparib is an orally available small-molecule inhibitor of PARP1, PARP2, and PARP3 enzymes [1] [2]. Its metabolic pathways and interaction potential are characterized as follows:

  • Primary Metabolism: Rucaparib is primarily metabolized by CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4 [1] [2] [3]. In vitro studies using human liver microsomes estimate the fraction of metabolism (fm) catalyzed by CYP1A2 at 0.27 and by CYP3A at 0.64 [4].
  • Additional Pathways: Beyond CYP-mediated oxidation, rucaparib also undergoes N-demethylation, N-methylation, and glucuronidation [2]. Seven metabolites have been identified, with M324 being the most abundant in plasma; this metabolite is not biologically active against PARP [1] [5].
  • Elimination Routes: After a single oral dose, mean terminal half-life is 25.9 hours [5]. Recovery data shows that metabolism and hepatobiliary excretion are the major routes of elimination, with renal and hepatic clearance estimated to represent ~30% and ~70% of total clearance, respectively [5].

Quantitative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for rucaparib at the approved dose of 600 mg twice daily.

Parameter Value at Steady State (Mean ± CV%) Notes / Conditions
Absolute Bioavailability 36% (range 30-45%) [1] Oral tablet [6].
C~max,ss~ 1940 ng/mL (54%) [1] [6] Maximum plasma concentration.
AUC~0-12h~ 16,900 h⋅ng/mL (54%) [1] [6] Area under the concentration-time curve.
T~max,ss~ 1.9 hours (median) [1] [6] Time to maximum concentration.
Apparent Clearance (CL/F) 44.2 L/h (45%) [2] At steady state.
Terminal Half-life (t~1/2~) 26 hours (39%) [2] -
Protein Binding 70.2% [4] In vitro value.
Food Effect (High-Fat Meal) C~max~ ↑20%; AUC~0-24h~ ↑38% [6] Not clinically significant; can be taken with or without food [1].

Drug-Drug Interaction (DDI) Potential

Rucaparib can act as both a victim and perpetrator in drug interactions, requiring careful clinical management.

rucaparib_ddi Rucaparib Drug Interaction Pathways Rucaparib Rucaparib Enzymes Enzyme Inhibition (CYP1A2, CYP2C9, CYP2C19, CYP3A) Rucaparib->Enzymes Transporters Transporter Inhibition (MATE1, MATE2-K, OCT1, OCT2) Rucaparib->Transporters Substrates Concomitant Drugs (Sensitive CYP/Transporter Substrates) Enzymes->Substrates Transporters->Substrates Outcome1 Potential Increased Exposure of Co-administered Drug Substrates->Outcome1 Outcome2 Potential for Toxicity Outcome1->Outcome2

  • Rucaparib as a "Victim": As a substrate of CYP2D6, its absorption can be affected by strong CYP inducers or inhibitors [2] [7]. It is also a substrate for efflux transporters P-gp and BCRP [4].
  • Rucaparib as a "Perpetrator": Static model assessments suggest potential for clinically significant interactions [4].
    • Enzyme Inhibition: Rucaparib is a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP2C9, CYP2C19, and CYP3A [1] [7]. Clinical studies show it increased the exposure of caffeine (CYP1A2 substrate) by 2.55-fold and midazolam (CYP3A4 substrate) by 1.38-fold [7].
    • Transporter Inhibition: In vitro, rucaparib inhibits MATE1, MATE2-K, OCT1, and OCT2 transporters [1] [4]. Caution is advised with sensitive substrates of MATEs and OCTs [4].

Experimental Protocols for Key Assays

Detailed methodologies from key studies provide guidance for investigating rucaparib metabolism and interactions.

In Vitro ADME and DDI Assessment

This protocol is adapted from Liao et al. (2020) to characterize absorption, distribution, metabolism, excretion, and DDI potential [4].

  • Metabolic Stability in Microsomes: Incubate rucaparib (1-10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-generating system. Terminate reactions with acetonitrile at predetermined times (0-60 min). Analyze parent compound disappearance via LC-MS/MS to calculate intrinsic clearance [4].
  • Reaction Phenotyping: Conduct chemical inhibition studies using specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A). Alternatively, use cDNA-expressed recombinant CYP enzymes to identify primary metabolizing enzymes [4].
  • Reversible CYP Inhibition: Incubate human liver microsomes with CYP-specific probe substrates and rucaparib (0.1-300 µM). Measure IC~50~ values for major CYP enzymes to assess its potential to inhibit the metabolism of co-administered drugs [4].
  • Transporter Assays: Use transfected cell lines (e.g., MDCKII, HEK293) overexpressing specific human transporters (P-gp, BCRP, OATPs, OCTs, MATEs) to evaluate rucaparib as a substrate or inhibitor [4].
UPLC-MS/MS Bioanalytical Method

This protocol from recent research provides a rapid, sensitive method for quantifying rucaparib in plasma [8].

  • Chromatography:
    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
    • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile
    • Gradient: 90% A to 10% A over 1.0 min, hold until 1.4 min, return to 90% A by 1.5 min.
    • Flow Rate: 0.4 mL/min
    • Run Time: 2.0 min
    • Injection Volume: 2.0 µL
  • Mass Spectrometry Detection:
    • Ionization: Positive electrospray (ESI+)
    • Monitoring Transition: m/z 324.00 → 293.02 for rucaparib
    • Internal Standard: Fuzuloparib (m/z 472.82 → 280.99)
  • Sample Preparation: Protein precipitation with acetonitrile
  • Validation: The method was linear from 2.0–500 ng/mL, with intra- and inter-day precision (RSD%) < 7.1% and accuracy (RE%) ranging from -1.2% to 10.9% [8].

Key Conclusions for Clinical Practice and Research

  • Clinical Management: No starting dose adjustment is needed for patients with mild to moderate renal or hepatic impairment [1] [5]. However, avoid coadministration with strong CYP3A inducers and carefully monitor patients when co-administering sensitive CYP1A2 substrates or drugs that are transported by MATEs, OCT1, or OCT2 [1] [4] [7].
  • Research Applications: The provided experimental protocols enable systematic evaluation of rucaparib's metabolic fate and interaction liabilities, which is crucial for drug development and safe clinical application.

References

HPLC method validation for Rucaparib phosphate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Rucaparib Analysis

The table below summarizes two liquid chromatography methods developed for the quantification of Rucaparib, primarily in biological matrices.

Method Characteristic LC-MS/MS Method (Plasma) [1] UPLC-MS/MS Method (Rat Plasma) [2]
Analytical Technique Liquid chromatography-tandem mass spectrometry (LC-MS/MS) Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
Sample Matrix Human EDTA plasma Rat plasma
Sample Preparation Protein precipitation with acetonitrile Protein precipitation with acetonitrile
Internal Standard Gefitinib Fuzuloparib
Chromatography Column Not specified in excerpt Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase Methanol with low concentration of formic acid 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient Program Not specified Detailed gradient provided (0.5 min total run time)
Flow Rate Not specified 0.4 mL/min
Detection (MS) m/z 324.00 → 293.02 (Rucaparib) m/z 324.00 → 293.02 (Rucaparib)
Linear Range 5-1000 ng/mL (in human plasma) 2.0–500 ng/mL (in rat plasma)
LLOQ 5 ng/mL 2.0 ng/mL

Proposed Detailed HPLC-UV Protocol for Rucaparib Phosphate

While the searched methods use MS detection, here is a proposed and detailed protocol for an HPLC-UV method for this compound quantification in a pharmaceutical dosage form, developed based on a similar approach used for another PARP inhibitor, Olaparib [3]. This can serve as a starting point for your own method development and validation.

1. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
  • Analytical Column: ACE 5 C18, 250 × 4.6 mm, 5 μm (or equivalent reverse-phase column).
  • Guard Column: ACE 5 C18, 10 × 3 mm.
  • Column Oven Temperature: 40 °C.
  • Mobile Phase: 10 mM Ammonium Acetate Buffer (pH adjusted to 4.0 with acetic acid) / Acetonitrile (55:45, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 μL.
  • Detection Wavelength: 254 nm.
  • Run Time: 10 minutes.

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile 50:50).
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to cover the expected concentration range (e.g., 1–100 μg/mL).
  • Sample Preparation (Tablets):
    • Weigh and finely powder not less than 10 tablets.
    • Transfer an accurately weighed amount of the powder, equivalent to about 10 mg of Rucaparib, into a 100 mL volumetric flask.
    • Add about 70 mL of diluent (mobile phase), sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.
    • Cool to room temperature, dilute to volume with the diluent, and mix well.
    • Filter a portion of the solution through a 0.45 μm PVDF syringe filter before injection, discarding the first few mL of the filtrate.

3. Method Validation Protocol The method should be validated according to ICH Q2(R1) guidelines. The following experiments and acceptance criteria are proposed:

Validation Parameter Experimental Procedure & Acceptance Criteria
System Suitability Inject six replicates of a standard solution. Acceptance Criteria: RSD for peak area and retention time of Rucaparib ≤ 2.0%; Theoretical plates > 2000; Tailing factor < 2.0.
Specificity Inject blank (diluent), placebo (formulation without API), and standard. Acceptance Criteria: No interference at the retention time of Rucaparib peak.
Linearity & Range Prepare and inject standard solutions at a minimum of 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Acceptance Criteria: Correlation coefficient (r²) > 0.999.
Accuracy (Recovery) Spike placebo with known amounts of Rucaparib reference standard at three levels (50%, 100%, 150%) in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

| Precision | Repeatability (Intra-day): Inject six independent sample preparations at 100% concentration. Acceptance Criteria: RSD ≤ 2.0%. Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different analyst and/or instrument. Acceptance Criteria: Combined RSD ≤ 2.0%. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2 units, organic composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected, and system suitability criteria should be met. |

The workflow for the method validation process can be summarized as follows:

Start Start Method Validation SysSuit System Suitability Start->SysSuit Spec Specificity SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob End Validation Report Rob->End

Key Considerations for Method Development

  • Stability of Solutions: The stability of Rucaparib in stock and working standard solutions, as well as in the sample solution, should be established under specific storage conditions (e.g., room temperature, refrigerated) over a defined period (e.g., 24-48 hours). A solution is considered stable if the change in analyte response is within ±2% of the initial value [3] [1].
  • Filter Compatibility: Conduct a filter validation study by comparing the assay results of a standard solution filtered through different membrane materials (e.g., Nylon, PVDF, PTFE) against an unfiltered but centrifuged aliquot. This ensures the filter does not adsorb the analyte [3].

References

Rucaparib phosphate stability indicating assay method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

A stability-indating Reverse Phase-HPLC (RP-HPLC) method was developed to quantify Rucaparib in both bulk (active pharmaceutical ingredient) and its pharmaceutical tablet dosage form [1]. The method's core purpose is to separate Rucaparib from its degradation products, which are formed when the drug substance is subjected to various stress conditions, thereby confirming the method's "stability-indicating" property [1].

Table 1: Optimized Chromatographic Conditions [1]

Parameter Specification
HPLC Instrument Waters HPLC with 996 Photo-Diode Array (PDA) Detector
Data Software Empower 2
Analytical Column Symmetry C18 ODS (25 cm × 0.46 cm internal diameter, 5 µm)
Mobile Phase Phosphate Buffer (0.02 M, pH 4.8) : Methanol [65:35 % v/v]
Flow Rate 1.0 mL/min
Detection Wavelength 286 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Not specified (Rucaparib elutes at ~5.484 minutes)

The experimental workflow for the overall method development and validation is summarized below:

Start Start: Method Development CondOpt Chromatographic Condition Optimization Start->CondOpt Prep Preparation of Stock & Sample Solutions CondOpt->Prep Val Method Validation Prep->Val FD Forced Degradation Studies Val->FD

Detailed Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Rucaparib standard into a 10 mL volumetric flask. Dilute to volume with the mobile phase (or a suitable solvent) and mix thoroughly. Use sonication to dissolve the drug and degas the solution [1].
  • Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase [1].
  • Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Rucaparib into a 10 mL volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter this solution through a 0.45 µm membrane filter. Further, pipette 0.1 mL of this filtrate into a 10 mL volumetric flask and dilute to volume to obtain a solution of approximately 10 µg/mL concentration [1].
Forced Degradation Studies Protocol

Forced degradation is performed to validate the stability-indicating nature of the method. A stock solution of Rucaparib is subjected to various stress conditions to artificially degrade the sample. The main goal is to demonstrate that the method can successfully separate the pure Rucaparib peak from the peaks of its degradation products.

Table 2: Conditions for Forced Degradation Studies [1]

Stress Condition Protocol Details Final Analysis Concentration
Acidic Degradation 1 mL stock + 1 mL 2N HCl; reflux at 60°C for 30 min; neutralize with 2N NaOH [1]. 10 µg/mL
Alkaline Degradation 1 mL stock + 1 mL 2N NaOH; reflux at 60°C for 30 min; neutralize with 2N HCl [1]. 10 µg/mL
Oxidative Degradation 1 mL stock + 1 mL 20% H₂O₂; leave at 60°C for 30 min [1]. 10 µg/mL
Thermal Degradation 1 mL stock solution placed in an oven at 60°C for 6 hours [1]. 10 µg/mL
Photolytic Degradation 1 mL stock solution exposed to Ultraviolet (UV) light for 1 day (24 hours) [1]. 10 µg/mL

After treatment, all degraded solutions are cooled to room temperature, filtered through a 0.45 µm membrane filter, and 20 µL is injected into the HPLC system. The chromatograms are recorded, and the purity of the Rucaparib peak is assessed [1].

Method Validation Results

The developed method was validated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results for key validation parameters are summarized below [1].

Table 3: Summary of Method Validation Parameters [1]

Validation Parameter Results & Findings
Linearity The method was linear over the concentration range of 6 - 14 µg/mL. The correlation coefficient (r) was 0.999.
Accuracy (% Recovery) The average recovery of Rucaparib was within the acceptance criteria at three levels: 50%, 100%, and 150%.

| Precision | 1. Intra-day Precision (Repeatability): %RSD for five replicate injections of a 10 µg/mL solution was within limits. 2. Intermediate Precision (Inter-day/Ruggedness): %RSD for analyses performed on different days was within limits. | | Robustness | The method was found robust for deliberate, small changes in flow rate (±0.1 mL/min) and mobile phase composition (±5% absolute change in organic component). System suitability parameters remained within acceptance criteria. | | Specificity | The method successfully separated Rucaparib from all degradation products formed under various stress conditions, confirming specificity. | | LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined and found to be satisfactory, though specific values are not provided in the source. |

Rucaparib Context and Pharmacological Background

To provide context for the analysis, here is key information about the drug:

  • Therapeutic Role: Rucaparib is an oral, small-molecule inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3 [2] [3] [4]. It is used for the treatment of patients with deleterious BRCA mutation-associated recurrent ovarian cancer and metastatic castration-resistant prostate cancer [2] [3].
  • Mechanism of Action: It exerts its cytotoxic effect through synthetic lethality. By inhibiting the PARP-mediated DNA repair pathway in cancer cells that already have a deficient homologous recombination repair pathway (e.g., due to a BRCA mutation), it causes an accumulation of irreparable DNA damage, leading to cell death [4] [5].
  • Pharmacokinetics: Rucaparib has an absolute oral bioavailability of about 36% and its pharmacokinetics are linear over a dose range of 240 mg to 840 mg twice daily. It can be taken with or without food, as a high-fat meal does not cause a clinically significant increase in exposure. Steady-state is achieved after about one week of continuous twice-daily dosing [2] [3].

The relationship between its mechanism and the need for a stability-indicating method can be visualized as follows: precise quality control ensures correct dosing, which is critical for effectively targeting the DNA repair pathway in cancer cells.

A BRCA Mutation/HRD B Defective DNA Repair (Homologous Recombination) A->B E Unrepaired DNA Damage B->E C PARP Inhibition (Rucaparib) D Trapped PARP-DNA Complexes C->D D->E F Synthetic Lethality: Cancer Cell Death E->F G Stability-Indicating Method: Ensures Drug Quality & Potency G->C Critical for

Application Notes & Important Considerations

  • Solution Stability: The stability of standard and sample solutions in the mobile phase under various storage conditions (e.g., room temperature, refrigerated) should be established prior to routine use to ensure accuracy and reliability.
  • System Suitability: Before initiating the analysis, a system suitability test should be performed by injecting a standard solution in five replicates. Parameters like theoretical plates, tailing factor, and %RSD of peak area and retention time should meet pre-defined acceptance criteria [1].
  • pH Adjustment: The pH of the phosphate buffer is critical for achieving the desired separation and peak shape. Use dilute ortho-phosphoric acid carefully to adjust the pH to 4.8 [1].
  • Form Consideration: The cited method was developed using Rucaparib free base from specific manufacturers [1]. When analyzing the phosphate salt form, ensure that the standard used for calibration is of the same salt form, or account for the molecular weight difference in calculations.

I hope this detailed protocol is helpful for your research and development work. Should you require further clarification on any of the steps or wish to explore other analytical techniques, please feel free to ask.

References

Rucaparib phosphate forced degradation studies protocol

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Forced Degradation Workflow

The experimental workflow for forced degradation studies of Rucaparib involves sample preparation, stress conditions, and analysis [1]:

G cluster_stress Stress Conditions (60°C) Start Start: Rucaparib Sample Prep Prepare Stock Solution (ACN/H₂O, 50:50 v/v%) Start->Prep Stress Apply Stress Conditions Prep->Stress Neutralize Neutralize & Filter Stress->Neutralize Acidic Acidic Hydrolysis (1 M HCl) Basic Basic Hydrolysis (1 M NaOH) Oxidative Oxidative Stress (15% H₂O₂ w/w) NeutralCond Neutral Hydrolysis Analyze UHPLC-DAD-HRMS Analysis Neutralize->Analyze Process Data Processing with MassChemSite (MCS) Analyze->Process Identify Identify Degradants Process->Identify

Diagram Title: Rucaparib Forced Degradation Workflow

Experimental Protocol in Detail

This protocol is adapted from a study that applied MassChemSite for the in-depth forced degradation analysis of PARP inhibitors, including Rucaparib [2] [1].

Materials and Reagents
  • Drug Substance: Rucaparib (e.g., Rucaparib phosphate or Rucaparib camphorsulfonate salt) [3].
  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade).
  • Stress Reagents: Hydrochloric acid (HCl, 1 M), Sodium hydroxide (NaOH, 1 M), Hydrogen peroxide (H₂O₂, 15% w/w).
Sample Preparation
  • Stock Solution: Prepare a 2 mg/mL stock solution of Rucaparib in a mixture of ACN and water (50:50, v/v %) [1].
  • Stress Testing: In separate vessels, mix the stock solution with the appropriate stressor dissolved in water to achieve a final volume with an ACN/water ratio of 25:75 (v/v %). The final concentration of Rucaparib during stress exposure will be approximately 0.5 mg/mL [1].
  • Control Sample: Prepare a control sample in ACN/water (25:75, v/v %) without any stressor.
Stress Conditions and Kinetic Sampling

The table below outlines the stress conditions and the recommended time points for kinetic sampling to monitor the degradation progression [1].

  • Table 1: Stress Conditions and Kinetic Sampling for Rucaparib
Stress Condition Reagent & Concentration Temperature Time Points (0 to 360 minutes)
Acidic Hydrolysis 1 M HCl 60 °C Multiple time points from 0 to 360 min [1]
Basic Hydrolysis 1 M NaOH 60 °C Multiple time points from 0 to 360 min [1]
Oxidative Stress 15% H₂O₂ (w/w) 60 °C Multiple time points from 0 to 360 min [1]
Neutral Hydrolysis Water (Control) 60 °C Multiple time points from 0 to 360 min [1]

After exposure at each time point, the samples must be immediately neutralized (for acid and base conditions) to stop the reaction, then filtered (e.g., 0.22 µm syringe filter) prior to analysis [1].

Instrumental Analysis (UHPLC-DAD-HRMS)
  • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with water and ACN, both containing 0.1% formic acid.
  • Detection:
    • DAD: Scan range 210-400 nm.
    • HRMS: High-resolution mass spectrometer (e.g., Q-TOF) with ESI in positive ion mode. Data-Dependent Acquisition (DDA) is recommended to collect MS/MS spectra for structural elucidation [1].
Data Processing with MassChemSite
  • Input: Load the raw UHPLC-HRMS data files and the chemical structure of Rucaparib into MassChemSite.
  • Peak Detection: The software automatically detects components in the chromatographic data.
  • Reaction Setting: Define potential reaction types (e.g., hydrolysis, oxidation) for the software to generate virtual degradation products.
  • Structure Assignment: MassChemSite performs a structure/peak matching based on accurate mass and fragments the proposed structures in silico. It then compares these theoretical fragments with the experimental MS/MS spectra to assign the most likely structure to each degradant [1].

Results and Identified Degradants

The application of this protocol to Rucaparib yielded specific results, particularly under oxidative stress.

  • Table 2: Identified Degradation Products of Rucaparib
Stress Condition Degradation Observed Identified Degradation Products (DPs)
Acidic Hydrolysis Less marked degradation [1] Information not specified in available search results.
Basic Hydrolysis Information not specified for Rucaparib [1] Information not specified in available search results.
Oxidative Stress Yes Six new degradants were identified [1].
Neutral Hydrolysis Information not specified for Rucaparib [1] Information not specified in available search results.

The study concluded that six new degradants of Rucaparib were identified under oxidative degradation [1]. The exact structures of these six degradants are detailed in the original research article.

Degradation Pathway and Implications

The primary degradation pathway for Rucaparib under the tested conditions involves oxidative degradation, leading to multiple products [1].

G Rucaparib Rucaparib Parent Drug DP_R1 Oxidative Degradant 1 Rucaparib->DP_R1 Oxidative Stress DP_R2 Oxidative Degradant 2 Rucaparib->DP_R2 Oxidative Stress DP_R3 Oxidative Degradant 3 Rucaparib->DP_R3 Oxidative Stress DP_R4 Oxidative Degradant 4 Rucaparib->DP_R4 Oxidative Stress DP_R5 Oxidative Degradant 5 Rucaparib->DP_R5 Oxidative Stress DP_R6 Oxidative Degradant 6 Rucaparib->DP_R6 Oxidative Stress

Diagram Title: Rucaparib Oxidative Degradation Pathway

Discussion and Application Notes

  • Kinetic Monitoring is Crucial: Sampling at multiple time points helps track the evolution of degradation, distinguish primary degradants from secondary ones, and avoid missing low-abundance or transient products [1]
  • Automated Data Processing: Using MassChemSite significantly accelerates the structural elucidation of degradants by automating peak picking, component detection, and spectral matching [1]
  • Solvent Considerations: For drugs with poor water solubility, the ACN/water ratio in the stock and stress solutions can significantly impact the degradation rate and should be optimized and kept consistent [1]

This protocol provides a solid foundation for conducting forced degradation studies on Rucaparib. The identified oxidative degradants should be thoroughly characterized, as understanding their formation is critical for ensuring drug safety and quality throughout the development process and shelf life.

References

Rucaparib phosphate solubility DMSO ethanol water

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Phosphate Solubility Data

The table below summarizes the available quantitative solubility data for this compound in various solvents, gathered from experimental measurements.

Solvent Solubility (mg/mL) Solubility (mM) Experimental Conditions / Notes
DMSO 78 mg/mL [1] 185.11 mM [1] -
93 mg/mL [2] 220.71 mM [2] -
≥21.08 mg/mL [3] ≥50.00 mM [3] Stated as "insoluble or slightly soluble" in other sources [1]
Water 2 mg/mL [2] 4.74 mM [2] -
< 1 mg/mL [1] < 2.37 mM [1] Stated as insoluble or slightly soluble
Ethanol < 1 mg/mL [1] < 2.37 mM [1] Stated as insoluble or slightly soluble
Insoluble [2] [3] - -
Notes on Solubility Data
  • Variability in DMSO Solubility: The reported solubility in DMSO varies between sources. It is recommended to use the lower end of the range (e.g., 65-78 mg/mL) as a conservative starting point for preparing stock solutions [1] [4].
  • General Solubility: this compound is generally characterized as having low or poor aqueous solubility [1] [2] [3].

Experimental Protocols

Preparation of Stock Solutions in DMSO

Principle: Prepare a high-concentration stock solution in DMSO for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (e.g., CAS 459868-92-9) [5] [2]
  • Anhydrous DMSO
  • Microbalance, sonicator, vortex mixer

Procedure:

  • Calculate the mass of this compound required to achieve the desired stock concentration (e.g., 50-100 mM).
  • Weigh the compound accurately using a microbalance.
  • Transfer the powder to a suitable vial and add the calculated volume of DMSO.
  • Vortex the mixture vigorously for 1-2 minutes.
  • Sonicate the solution for 10-15 minutes in a water bath sonicator at room temperature to ensure complete dissolution. If solubility issues persist, briefly warm the tube to 37°C [3].
  • Visually inspect the solution to confirm a clear, particulate-free liquid.

Storage: Aliquot and store the stock solution at -20°C. For long-term storage (over one year), -80°C is recommended [2]. Selleckchem advises that solutions in DMSO are stable for at least one month at -20°C [5].

Preparation for In Vivo Studies

Principle: Create a homogeneous suspension for administration to animal models using vehicles suitable for in vivo use.

Materials:

  • This compound
  • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water or saline [2]

Procedure (for 5 mg/mL suspension in 0.5% CMC-Na):

  • Add 5 mg of this compound to a 1.5 mL microcentrifuge tube.
  • Add 1 mL of 0.5% CMC-Na vehicle.
  • Vortex the mixture vigorously for 3-5 minutes to achieve a homogeneous, milky suspension.
  • Prepare the suspension fresh immediately before each administration.

G start Start: Prepare In Vivo Formulation weigh Weigh this compound start->weigh add_vehicle Add Vehicle (e.g., 0.5% CMC-Na) weigh->add_vehicle vortex Vortex Vigorously (3-5 mins) add_vehicle->vortex admin Administer Fresh Suspension vortex->admin end Homogeneous Suspension Ready admin->end

Quality Control and Experimental Considerations

  • Verification of Solubility: It is critical to verify solubility experimentally for your specific batch of compound, as solubility can be influenced by purity, crystalline form, and storage history [2].
  • Solution Stability: Stock solutions in DMSO are hygroscopic. Use fresh, anhydrous DMSO and protect prepared solutions from moisture to prevent precipitation and hydrolysis [4].
  • In Vitro Assay Considerations: When adding DMSO stock solutions to aqueous cell culture media, keep the final DMSO concentration below 0.1-0.5% to avoid cytotoxicity.

Application Notes in Preclinical Research

The following table outlines examples of this compound application in various experimental models, based on data from the search results.

Experimental Model Reported Concentration / Dosage Key Findings / Application Citation (PMID where available)
Cell-Based Assays (In Vitro)
PARP Inhibition (LoVo cells) EC₅₀ = 0.00469 μM [5] Inhibition of PAR polymerization 26652717 [5]
Cytotoxicity (BRCA-deficient MX1 cells) EC₅₀ = 0.0053 μM [5] Selective cytotoxicity in HRD cells 26652717 [5]
Growth Inhibition (various cell lines) 0.4 - 15 μM [5] Reduces cell growth; efficacy varies by HRD status 23729402 [5]
Animal Studies (In Vivo)
Mouse xenograft (D283Med) 1 mg/kg (i.p.) [2] Detected in brain tissue; enhances temozolomide efficacy -
Mouse (pharmacokinetics) 10 mg/kg (oral) [3] Oral availability and brain penetration increased in transporter knockout models -

Key Takeaways for Researchers

  • Primary Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
  • Aqueous Solutions: this compound has low solubility in water and ethanol, making these solvents unsuitable for stock preparation.
  • In Vivo Dosing: For animal studies, prepare a homogeneous suspension in a vehicle like 0.5% CMC-Na immediately before use.
  • Bio-relevance: The solubility profile is a key factor in the drug's formulation and bioavailability, with an absolute oral bioavailability of 36% reported in clinical studies [6].

References

Quantitative PARP Inhibition Profile of Rucaparib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Rucaparib against various PARP enzymes, as reported in biochemical assays.

PARP Enzyme Inhibitory Constant (Ki) IC50 Value Source/Context
PARP1 1.4 nM [1] [2] 0.8 nM [1] Cell-free assay [2]
PARP2 0.17 nM [1] 0.5 nM [1] Cell-free assay [1]
PARP3 Not specified 28 nM [1] Cell-free assay [1]

Detailed Experimental Protocol: Live-Cell Imaging of PARP1 Dynamics

This protocol, adapted from a 2025 methodology paper, uses live-cell imaging and UV laser micro-irradiation to quantify the recruitment and retention of fluorescently labeled PARP1 at DNA damage sites in the presence of Rucaparib [3]. The assay measures PARP trapping.

Cell Preparation and Transfection
  • Cell Line: HeLa Kyoto cells are recommended for their suitability for extended time-lapse imaging due to slow movement and large nuclei [3]. Other lines like PC3, DLD1, and Cal51 are also suitable [3].
  • Expression of Fluorescently Labeled PARP1:
    • Preferred Method (Stable Cell Lines): Generate stable cell lines using Bacterial Artificial Chromosome (BAC) transgenes to ensure the PARP1-EGFP fusion protein is expressed at near-physiological levels under its native promoter [3].
    • Alternative Method (Transient Transfection): Transfert cells with plasmid DNA containing the PARP1-EGFP construct. Note: Transient transfection can lead to protein overexpression, which may compromise protein function and cellular physiology. If used, allow 24-48 hours post-transfection for expression levels to stabilize before imaging [3].
Drug Treatment and Sample Preparation
  • Prepare a working concentration of Rucaparib in culture medium. The specific concentration should be optimized based on research objectives (e.g., 1-10 µM for trapping studies) [3].
  • Treat cells with Rucaparib or vehicle control (DMSO) for a desired period before irradiation. For this protocol, a 1.5-hour pre-treatment is used [3].
  • Seed transfected cells onto glass-bottom Petri dishes or multi-well plates suitable for high-resolution microscopy 48 hours before the experiment [3].
Live-Cell Imaging and Micro-Irradiation
  • Use a spinning-disk confocal microscope equipped with a UV laser (e.g., 355 nm) for micro-irradiation [3].
  • Maintain cells at 37°C and 5% CO₂ in an environmental chamber during imaging.
  • For each field of view, acquire a few pre-irradiation images at high temporal resolution (sub-second intervals) [3].
  • Select a small, well-defined region within the nucleus and subject it to precise UV laser micro-irradiation to induce localized DNA damage [3].
  • Continue time-lapse imaging immediately after irradiation to capture the kinetics of PARP1-EGFP recruitment to the damage site.
Image Analysis and Data Quantification
  • Use automated image analysis software to quantify fluorescence intensity at the micro-irradiation site over time [3].
  • Generate recovery curves and fit them with appropriate mathematical models to extract parameters such as the maximum retention and the exchange rate of PARP1 at the lesion [3].
  • Compare these parameters between Rucaparib-treated and untreated cells to quantify the drug-induced changes in PARP1 dynamics, which reflect catalytic inhibition and trapping [3].

Rucaparib's Cellular Retention and Sustained Activity

Beyond direct enzyme inhibition, a key characteristic of Rucaparib is its prolonged activity in cells:

  • Cellular Uptake and Retention: Rucaparib accumulation in cells is carrier-mediated, reaching intracellular concentrations over 10 times higher than the extracellular medium. After a 30-minute pulse, Rucaparib remains in cells and inhibits PARP by at least 50% for up to 72 hours [4].
  • In Vivo Correlation: In tumour-bearing mice, a single dose of Rucaparib inhibits PARP in tumours for up to 7 days, supporting the concept of sustained target engagement from intermittent dosing [4].

Additional Notes on PARP1 Functional Assays

Other experimental approaches can provide complementary data:

  • Clonogenic Assay: This method can be used to measure the radiosensitizing effect of Rucaparib. Cells are treated with Rucaparib and simultaneously irradiated (e.g., with X-rays). After 24 hours, cells are reseeded at low density and allowed to form colonies for 8-14 days. The resulting survival curves are used to calculate dose-enhancement factors, demonstrating Rucaparib's ability to sensitize cancer cells to DNA-damaging agents [5].
  • PARP Activity Immunoassay: While not detailed in the search results, immunological methods using antibodies against poly(ADP-ribose) (PAR) can be used to measure the reduction in PAR formation in cells treated with DNA-damaging agents (like hydrogen peroxide) with and without Rucaparib pre-treatment, confirming catalytic inhibition [5].

Key Experimental Considerations

  • PARP Trapping: The live-cell imaging protocol directly measures PARP trapping, a key cytotoxic mechanism of Rucaparib beyond catalytic inhibition [3].
  • Physiological Expression Levels: Using stable cell lines with BAC transgenes is critical to avoid artifacts from protein overexpression, ensuring results reflect native biology [3].
  • Appropriate Controls: Always include vehicle-controlled samples and unirradiated regions as internal controls.

Experimental Workflow and Mechanism of Action

The diagram below illustrates the core experimental workflow for the live-cell imaging protocol.

Start Start Experiment CellPrep Cell Preparation Generate stable cell line with PARP1-EGFP Start->CellPrep Treatment Drug Treatment Incubate with Rucaparib or Vehicle Control CellPrep->Treatment Imaging Live-Cell Imaging & Micro-Irradiation Induce DNA damage with UV laser in defined nuclear region Treatment->Imaging DataAcq Data Acquisition Time-lapse imaging of PARP1-EGFP recruitment Imaging->DataAcq Analysis Image Analysis Quantify fluorescence intensity at damage site over time DataAcq->Analysis Results Modeling & Results Fit kinetics to extract PARP retention parameters Analysis->Results End End Results->End

The following diagram summarizes the primary mechanism of action of Rucaparib leading to synthetic lethality in HR-deficient cells.

SSB Endogenous DNA Single-Strand Break (SSB) PARP1_Binding PARP1 Binds to SSB SSB->PARP1_Binding PARylation Normal Repair: PARylation & SSB Repair PARP1_Binding->PARylation Rucaparib Rucaparib Treatment PARP1_Binding->Rucaparib With inhibitor Inhibition Catalytic Inhibition (PARylation blocked) Rucaparib->Inhibition Trapping PARP Trapping (PARP1 stuck on DNA) Inhibition->Trapping Collapse Replication Fork Collapse into Double-Strand Break (DSB) Trapping->Collapse HR_Repair Normal Cell: HR Repair (BRCA1/2 proficient) Collapse->HR_Repair HR_Defect Cancer Cell: HR Defect (BRCA1/2 mutant) Collapse->HR_Defect Survival Cell Survival HR_Repair->Survival Lethality Synthetic Lethality & Cell Death HR_Defect->Lethality

References

Comprehensive Application Notes and Protocols: Rucaparib Phosphate Clonogenic Assay for Radiosensitization Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rucaparib and Clonogenic Assays in Radiation Research

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of therapeutic agents that exploit DNA repair deficiencies in cancer cells, with rucaparib phosphate emerging as a promising candidate for combination therapy with radiation. Rucaparib specifically inhibits PARP-1, the primary enzyme responsible for detecting and initiating repair of DNA single-strand breaks through the base excision repair pathway. When combined with ionizing radiation, which induces DNA double-strand breaks, PARP inhibition creates a synthetic lethal effect in cancer cells, particularly those with underlying DNA repair deficiencies [1]. The clonogenic survival assay is the gold standard method for assessing radiosensitivity in vitro, measuring a cell's ability to proliferate indefinitely and form colonies after radiation exposure, thereby evaluating reproductive cell death [2]. This application note provides detailed methodologies and data analysis protocols for assessing rucaparib-induced radiosensitization using clonogenic assays, supported by experimental evidence and technical implementation guidelines.

The fundamental principle behind combining rucaparib with radiation stems from the role of PARP-1 in DNA damage response. Radiation induces DNA double-strand breaks (DSBs), the most lethal form of DNA damage, which triggers a complex network of cellular DNA damage responses (DDRs). These protective DDRs help cells recover from radiation injuries through activation of DNA damage sensing pathways, cell cycle arrest, and DNA repair mechanisms, ultimately conferring tumor radioresistance [3]. By inhibiting PARP-1, rucaparib prevents efficient repair of radiation-induced DNA damage, leading to the accumulation of unrepaired lesions and enhanced cell death specifically in cancer cells while theoretically sparing normal tissues with intact DNA repair mechanisms [1].

Key Experimental Findings on Rucaparib-Mediated Radiosensitization

Quantitative Assessment of Radiosensitization Effects

Table 1: Summary of Rucaparib Radiosensitization Effects Across Cancer Cell Models

Cancer Type Cell Line Radiation Type Rucaparib Concentration DEF₅₀ Key Findings Reference
Neuroblastoma SK-N-BE(2c) X-radiation Not specified ~2.0 50% reduction in X-radiation dose required for 50% cell kill [1]
Neuroblastoma SK-N-BE(2c) 131I-MIBG Not specified ~2.0 50% reduction in 131I-MIBG activity required for 50% cell kill [1]
Ewing sarcoma TC-71 X-radiation 0.5 μM (continuous) Not specified Significant enhancement of radiation cytotoxicity [4]
Ewing sarcoma CADO-ES1 X-radiation 1.0 μM (continuous) Not specified Significant enhancement of radiation cytotoxicity [4]
Glioma (NAT-transfected) UVW/NAT X-radiation Not specified ~2.0 50% reduction in radiation dose required for 50% cell kill [1]

Table 2: Impact of Exposure Duration on Rucaparib Cytotoxicity in Ewing Sarcoma Models

Cell Line 24-Hour Exposure LD₅₀ (μM) Continuous Exposure LD₅₀ (μM) Fold Increase in Sensitivity HRR Status
TC-71 5.1 0.5 10.2 Proficient
CADO-ES1 8.0 1.0 8.0 Proficient
CAPAN-1 (BRCA-mutant) 1.8 Not reported Not reported Deficient
MCF-7 3.0 Not reported Not reported Proficient
Hep3B 10.0 Not reported Not reported Proficient

Research demonstrates that rucaparib achieves significant radiosensitization effects across various cancer types. In neuroblastoma models, combining PARP-1 inhibition with radiation treatment reduced the X-radiation dose or 131I-MIBG activity concentration required to achieve 50% cell kill by approximately 50%, with a dose enhancement factor (DEF₅₀) of approximately 2.0 [1]. Importantly, rucaparib and olaparib were equally effective as PARP-1 inhibitors in these models, suggesting a class effect rather than compound-specific activity.

The exposure duration to rucaparib significantly influences its cytotoxic efficacy. In Ewing sarcoma cell lines, continuous drug exposure resulted in substantially greater sensitivity (LD₅₀ of 0.5-1.0 μM) compared to standard 24-hour exposure protocols (LD₅₀ of 5.1-8.0 μM), highlighting the importance of treatment scheduling in experimental design [4]. Despite demonstrating homologous recombination repair (HRR) proficiency through RAD51 focus formation assays, Ewing sarcoma cells showed remarkable sensitivity to single-agent rucaparib under continuous exposure conditions, with LD₅₀ values similar to those observed in HRR-deficient CAPAN-1 cells (BRCA2 mutant) [4].

Mechanisms of Rucaparib-Induced Radiosensitization

The molecular mechanisms underlying rucaparib-mediated radiosensitization involve multiple interconnected processes. Radiation-induced DNA damage is significantly increased 2 hours after irradiation by combination with PARP inhibitors, resulting in approximately 10-fold greater DNA damage compared to untreated controls. Furthermore, combination treatment prevents the restitution of DNA, exemplified by the persistence of 3-fold greater DNA damage after 24 hours compared to untreated controls, and induces greater G2/M cell cycle arrest than either single agent alone [1]. These findings suggest that the mechanism of radiosensitization primarily entails the accumulation of unrepaired radiation-induced DNA damage, ultimately leading to enhanced cancer cell death.

Recent research indicates that certain PARP inhibitors, including rucaparib, can shift the repair of radiation-induced DNA double-strand breaks toward PARP1-independent, alternative end-joining pathways. This creates a therapeutic vulnerability that can be further exploited by combining rucaparib with inhibitors of DNA polymerase theta (Polθ), resulting in enhanced radiosensitization effects, particularly in homologous recombination-proficient cancer cells [5]. This combination strategy represents a promising approach to overcome resistance mechanisms and improve therapeutic outcomes.

Detailed Experimental Protocols

Clonogenic Assay Protocol for Assessing Rucaparib Radiosensitization

The following protocol outlines the standardized methodology for evaluating rucaparib-induced radiosensitization using clonogenic assays, adapted from established procedures in the literature [1] [2]:

  • Step 1: Cell Preparation Culture cells in appropriate medium under standard conditions (37°C, 5% CO₂). For neuroblastoma studies, SK-N-BE(2c) cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal calf serum, 2 mM L-glutamine, and 1% non-essential amino acids. Ensure cells are in exponential growth phase for all experiments, as cell cycle distribution significantly impacts radiosensitivity.

  • Step 2: Drug Treatment and Irradiation Seed monolayers at a density of 10⁵ cells in 25 cm² flasks. Treat cells with fresh culture medium containing the appropriate concentration of rucaparib (typically 0.1-10 μM based on dose-response studies) and simultaneously irradiate using an X-ray irradiator at a dose rate of 0.93 Gy/min (or equivalent). Include vehicle controls (DMSO concentration ≤0.2% v/v) and radiation-only controls for proper comparison. For time-dependent studies, various drug exposure durations can be tested (e.g., 24-hour exposure vs. continuous exposure).

  • Step 3: Post-Treatment Incubation and Colony Formation After 24-hour incubation at 37°C, harvest cells using trypsin/EDTA and seed at appropriate densities for colony formation: 500 cells/dish for SK-N-BE(2c) cells or 250 cells/dish for UVW/NAT cells, in triplicate 21.5 cm² petri dishes. Incubate for periods specific to each cell line: 8 days for UVW/NAT cells or 14 days for SK-N-BE(2c) cells, to allow for colony development.

  • Step 4: Colony Staining and Counting After the appropriate incubation period, fix colonies with 50% methanol in PBS and stain with crystal violet solution. Count colonies containing ≥50 cells as representing viable clonogenic cells. Express results as a fraction of the untreated, unirradiated control to determine survival fractions.

  • Step 5: Data Analysis Fit radiation survival curves assuming a linear-quadratic relationship between survival and radiation dose using appropriate statistical software. Calculate the dose required to sterilize 50% of clonogens (IC₅₀), as well as the dose-enhancement factor at IC₅₀ (DEF₅₀), which represents the ratio of radiation doses without and with rucaparib required to achieve the same level of cell kill.

G start Start Clonogenic Assay cell_prep Cell Preparation: Maintain cells in exponential growth phase start->cell_prep drug_irrad Drug Treatment & Irradiation: Add rucaparib and simultaneously irradiate cell_prep->drug_irrad incubate Post-Treatment Incubation: 24h at 37°C drug_irrad->incubate seed Cell Seeding for Colonies: Seed at appropriate density (250-500 cells/dish) incubate->seed colony_growth Colony Formation: Incubate 8-14 days depending on cell line seed->colony_growth stain Colony Staining & Counting: Fix with methanol, stain with crystal violet, count colonies ≥50 cells colony_growth->stain analyze Data Analysis: Calculate survival fractions, IC₅₀, and DEF₅₀ values stain->analyze end Assay Complete analyze->end

PARP-1 Activity Assay Protocol

To confirm target engagement and evaluate the efficacy of rucaparib-mediated PARP-1 inhibition, the following protocol can be implemented:

  • Step 1: Cell Seeding Seed cells at a density of 1×10⁵ (SK-N-BE(2c)) or 0.5×10⁵ (UVW/NAT) cells onto glass coverslips in 6-well plates. Allow 48 hours for attachment and growth.

  • Step 2: Drug Treatment Add fresh medium containing rucaparib at the desired concentration and incubate for 1.5 hours at 37°C. Include vehicle controls (PBS or DMSO at 0.09% v/v in medium) as negative controls.

  • Step 3: PARP-1 Activation Stimulate PARP-1 activity by treating with 20 mM hydrogen peroxide for 20 minutes at room temperature in the dark. This induces DNA damage and activates the enzyme.

  • Step 4: Immunofluorescence Analysis Fix cells with ice-cold methanol/acetone and perform immunostaining for poly(ADP-ribose) (PAR) polymers to visualize PARP-1 activity. Quantify fluorescence intensity to determine the percentage inhibition achieved by rucaparib treatment compared to controls [1].

Signaling Pathways and Methodological Workflows

DNA Damage Response Pathway Targeted by Rucaparib

G Radiation Ionizing Radiation DSB DNA Double-Strand Break (DSB) Radiation->DSB PARP1_recruit PARP-1 Recruitment & Activation DSB->PARP1_recruit SSBR Single-Strand Break Repair (SSBR) PARP1_recruit->SSBR collapsed_rep Collapsed Replication Forks SSBR->collapsed_rep Rucaparib Rucaparib Inhibition Rucaparib->PARP1_recruit Inhibits persistent_DSB Persistent DSBs collapsed_rep->persistent_DSB cell_death Cell Death persistent_DSB->cell_death

The molecular mechanism of rucaparib-induced radiosensitization centers on its interaction with key DNA repair pathways. Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger a complex DNA damage response. PARP-1 is rapidly recruited to DNA damage sites, where it becomes activated and facilitates DNA repair through multiple mechanisms, including single-strand break repair (SSBR) [3]. When rucaparib inhibits PARP-1, this repair process is disrupted, leading to the persistence of DNA lesions that can collapse replication forks during DNA replication. These collapsed replication forks are converted to more lethal DNA double-strand breaks, which, if unrepaired, ultimately trigger cell death pathways [1] [3].

The effectiveness of rucaparib as a radiosensitizer stems from its ability to exploit synthetic lethal interactions in cancer cells. While normal cells can rely on backup DNA repair pathways, particularly homologous recombination (HR), cancer cells with deficiencies in these pathways (such as BRCA mutations) are uniquely vulnerable to PARP inhibition [1]. Interestingly, even in HR-proficient cancer cells like Ewing sarcoma, rucaparib demonstrates significant radiosensitizing effects, suggesting additional mechanisms beyond classical synthetic lethality [4]. Recent research indicates that PARP inhibitors like rucaparib can shift the repair of radiation-induced DNA damage toward alternative end-joining pathways, creating new therapeutic vulnerabilities that can be further exploited with combination therapies targeting these backup repair mechanisms [5].

Technical Considerations and Troubleshooting

Critical Parameters for Assay Success
  • Biological and Technical Replicates: A comprehensive analysis of clonogenic assay reporting found that 30.5% of studies did not report biological or technical replicates, threatening reproducibility [6]. Include a minimum of three biological replicates (independent experiments) with at least three technical replicates (parallel samples within an experiment) to ensure statistically robust results.

  • Radiation Source and Dose Rate: Documentation of radiation parameters is essential for experimental reproducibility. Analysis reveals that 3.8% of clonogenic studies do not report the radiation source, and 32.3% fail to report the dose rate [6]. Clearly document the radiation source (X-rays, γ-rays, etc.), specific equipment used, and dose rate (typically 0.93 Gy/min for X-ray irradiators), as these factors significantly impact biological outcomes.

  • Cell Line-Specific Optimization: Different cell lines require specific experimental conditions for optimal clonogenic assays. Key variables include seeding densities (500 cells/dish for SK-N-BE(2c) vs. 250 cells/dish for UVW/NAT), incubation periods (14 days for SK-N-BE(2c) vs. 8 days for UVW/NAT), and culture conditions [1]. Perform preliminary experiments to determine optimal conditions for each cell line.

  • Drug Exposure Duration: The duration of rucaparib exposure significantly influences experimental outcomes. Continuous drug exposure results in substantially greater cytotoxicity (10-fold increase in sensitivity in Ewing sarcoma models) compared to standard 24-hour exposure protocols [4]. Carefully consider exposure duration based on research objectives, whether investigating maximal radiosensitization or clinically relevant exposure scenarios.

Troubleshooting Common Issues
  • Poor Colony Formation: If control plates show insufficient colony formation, optimize seeding density through preliminary experiments. Ensure cells are in exponential growth phase and maintain consistent culture conditions. Check for mycoplasma contamination, which can impair clonogenic potential.

  • High Background in PARP-1 Activity Assays: Include appropriate controls (vehicle-treated and untreated cells) to establish baseline PARP-1 activity. Optimize antibody concentrations and washing steps to reduce non-specific staining. Confirm hydrogen peroxide concentration and exposure time for consistent PARP-1 activation.

  • Variable Radiation Response: Standardize radiation delivery using calibrated equipment. Ensure consistent cell confluency at time of irradiation, as cell density influences radiation sensitivity. Maintain consistent post-irradiation handling procedures across all experimental groups.

  • Inconsistent Rucaparib Effects: Verify drug stability and preparation methods. Use fresh drug solutions and ensure proper storage conditions. Confirm target engagement through PARP-1 activity assays when unexpected results occur.

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent across multiple cancer types, including neuroblastoma and Ewing sarcoma. The clonogenic assay remains the gold standard method for quantifying these effects in vitro, providing critical information about reproductive cell death following combined treatment with rucaparib and radiation. Through robust experimental design, appropriate replication, careful documentation of methodology, and attention to technical details, researchers can reliably evaluate rucaparib-induced radiosensitization and contribute to the optimization of combination therapies for clinical translation. The mechanistic insights gained from these studies continue to inform the development of novel combination strategies that maximize therapeutic efficacy while minimizing toxicity to normal tissues.

References

Rucaparib phosphate animal dosing in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Properties at a Glance

The table below summarizes key characteristics of rucaparib based on clinical data, which can inform the design of animal experiments [1] [2] [3].

Property Description / Value Relevance to In Vivo Dosing
Mechanism of Action Potent inhibitor of PARP1, PARP2, and PARP3; induces synthetic lethality in HRD/BRCA-mutant cells [1] [4]. Rationale for selecting animal models with specific genetic backgrounds (e.g., BRCA-deficient xenografts).
Recommended Human Dose 600 mg, taken orally twice daily (BID) [2]. Starting point for allometric scaling to calculate equivalent animal doses.
Bioavailability Absolute oral bioavailability is 36% [1]. Indicates moderate absorption; dosing may need adjustment to achieve target exposure.
Food Effect A high-fat meal moderately increases exposure (AUC increased by 38%) but is not clinically significant [3]. Suggests consistent administration (fasted or fed) is important for reproducible results.
Half-Life Approximately 17 hours [3]. Supports twice-daily (BID) dosing in rodents to maintain stable drug levels.

Proposed Framework for In Vivo Dosing

In the absence of a published protocol, here is a logical framework for developing an in vivo dosing regimen for rucaparib phosphate.

  • Formulation: Rucaparib is formulated as the camsylate salt for oral administration in humans [1]. For animal studies, a common approach is to prepare a homogeneous suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water. Sonication and fresh preparation are recommended.
  • Dose Calculation: A typical starting dose for mouse xenograft studies can be derived by allometric scaling from the human dose. The human dose of 600 mg BID equates to 1200 mg per day for a 60 kg individual (20 mg/kg). The mouse equivalent dose (MED) can be estimated using body surface area conversion (a factor of ~12.3), yielding a potential starting dose of approximately ~250 mg/kg per day in mice. This total daily dose is often split into two administrations (e.g., 125 mg/kg, BID) to align with the drug's half-life.
  • Route of Administration: Administer via oral gavage.
  • Treatment Schedule: A common regimen is continuous dosing, for example, twice daily for the duration of the study. Treatment typically begins after tumors are palpable (e.g., 100-150 mm³).

The following diagram outlines the key decision points in this experimental workflow:

G Start Define Study Objective A Select Animal Model (e.g., BRCA-mutant xenograft) Start->A B Formulate Drug (e.g., suspension in 0.5% methylcellulose) A->B C Calculate Initial Dose (via allometric scaling from human dose) B->C D Administer Treatment (Oral gavage, BID schedule) C->D E Monitor & Analyze (Tumor volume, body weight, PK/PD) D->E

Critical Experimental Considerations

  • Confirmation is Key: The dosing suggestions above are extrapolations. It is essential to consult the primary scientific literature for studies using rucaparib in a context similar to your research.
  • Pharmacokinetic (PK) Analysis: Conduct pilot PK studies to measure the drug's absorption, distribution, metabolism, and excretion in your specific animal model. This data is crucial for verifying that your dosing regimen achieves biologically relevant plasma concentrations.
  • Toxicity Monitoring: Closely monitor animals for signs of toxicity, such as body weight loss, reduced activity, or myelosuppression (a known side effect of PARP inhibitors in humans) [2]. Be prepared to adjust the dose accordingly.
  • Vehicle Control: Always include a control group that receives the vehicle alone via oral gavage to account for any effects of the formulation or administration procedure.

References

Rucaparib phosphate preparation stock solutions in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

Rucaparib phosphate (also known as AG-014699 phosphate or PF-01367338 phosphate) is a potent PARP inhibitor used in oncology research. Key characteristics for handling are summarized below.

Property Specification
Molecular Weight 421.36 g/mol (phosphate salt); 323.36 g/mol (free base) [1] [2]
CAS Number 459868-92-9 (phosphate salt); 283173-50-2 (free base) [3] [4]
Purity Typically >98% to 99.9% [1] [2]
Storage (Solid) -20°C, sealed and protected from moisture [2] [5] [4]
Solubility (DMSO) ~65 mg/mL (approximately 154 mM) [2]
Solubility (Water) Insoluble or slightly soluble (approx. 1.2 mg/mL) [2] [4]

Stock & Working Solution Preparation

For in vitro work, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted into aqueous buffers or culture media for experiments.

Preparation of Primary Stock Solution (10-100 mM in DMSO)
  • Calculate Mass: Determine the mass of powder needed for your desired concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution: Mass (mg) = 50 mM × 0.42136 mg/nmol × 1 mL = 21.07 mg.
  • Weigh and Dissolve: Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
  • Reconstitute: Add the appropriate volume of pure, anhydrous DMSO to achieve the final concentration. Note: Moisture-absorbing DMSO can reduce solubility; use fresh DMSO for best results [2].
  • Mix and Aliquot: Vortex or sonicate the solution briefly to ensure complete dissolution. Aliquot into single-use volumes to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for several months [2] [6].
Preparation of Working Solution in Buffer/Culture Media
  • Dilution: Thaw a stock aliquot and dilute the compound directly into pre-warmed cell culture media or buffer.
  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1-0.5% to avoid cytotoxicity.
  • Stability: Aqueous working solutions should be used immediately. Do not store aqueous solutions for more than one day [5].

Experimental Protocols & Applications

The following experimental workflow outlines a typical cell-based assay using this compound.

Start Prepare Rucaparib Stock Solution (50-100 mM in DMSO) A Seed Cells in Multi-well Plates Start->A B Incubate (e.g., 24 hours) Allow cell attachment A->B C Prepare Treatment Medium Dilute stock in culture media B->C D Apply Treatments Include vehicle control (DMSO) C->D E Incubate with Drug (e.g., 24-96 hours) D->E F Perform Assay (MTT, Cell Titer-Glo, etc.) E->F G Analyze Data Calculate IC50 values F->G

Diagram illustrating the general workflow for cell-based assays with this compound.

The table below summarizes specific experimental conditions from recent studies to guide your protocol design.

Cell Line / Assay Type Rucaparib Concentration Incubation Time Key Experimental Outcomes PMID / Reference
Neutral Red Uptake (NRU) Phototoxicity Assay in HaCaT keratinocytes [7] Not specified (assay follows OECD TG 432) Varies with assay protocol Rucaparib is potentially phototoxic under UVA light, causing protein and DNA damage [7]. -
Cytotoxicity Assay in BRCA2-deficient Capan1 cells [3] 0.1, 1, 10, 100 µM 24 hours LC50 = 5 µM [3]. -
Cell Viability Assay in MDA-MB-231 cells [1] 0.1 - 40 µM 24 hours IC50 = 17.77 µM [1]. 24420152
Growth Inhibition Assay in OVCAR3 cells [1] 0 - 3 µM 14 days IC50 = 3.74 ± 0.40 µM [1]. 23729402
Function Assay (PARP Inhibition) in LoVo cells [1] 0.00469 µM (EC50) 30 minutes Inhibits PARP activity [1]. 26652717
Apoptosis Assay in MDA-MB-231 cells [1] 10, 20, 40 µM 24 hours Induces apoptosis in a dose-dependent manner [1]. 24420152

Critical Technical Considerations

  • Phototoxicity Hazard: Rucaparib has been shown to cause photosensitivity. It absorbs UVA light and can induce photodamage to proteins and genomic DNA in cultured cells [7]. It is advisable to handle the compound under yellow or red safe lighting and protect treated cells from unnecessary light exposure.
  • Solubility and Precipitation: While highly soluble in DMSO, this compound has low solubility in water and aqueous buffers [2] [4]. When diluting the stock solution into media, vortex thoroughly to ensure proper mixing and check for any precipitation, especially at higher working concentrations.
  • Analytical Quantification: For precise pharmacokinetic or drug interaction studies, a validated UPLC-MS/MS method can be used. One reported method has a linear range of 2.0–500 ng/mL in rat plasma, with a lower limit of quantification (LLOQ) of 2.0 ng/mL [8].

References

Rucaparib phosphate chromatin immunoprecipitation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib: Mechanism & Application in Chromatin Studies

Rucaparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of ovarian and prostate cancer [1] [2]. Its relevance to chromatin studies stems from its fundamental mechanism of action.

  • Primary Mechanism: Rucaparib potently inhibits PARP1, PARP2, and PARP3 enzymes [1] [2] [3]. These enzymes are crucial for detecting and repairing DNA single-strand breaks. They do this by adding poly(ADP-ribose) (PAR) chains to themselves and other nuclear proteins, which serves as a signal to recruit other DNA repair proteins [3].
  • Synthetic Lethality: In cancer cells with deficiencies in homologous recombination (HR) repair (such as those with BRCA1 or BRCA2 mutations), the inhibition of PARP by rucaparib leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality [1] [3].
  • Chromatin Context: PARP1 activity is tightly linked to chromatin structure. Upon binding to DNA damage, its auto-PARylation helps loosen chromatin, facilitating repair [3]. Therefore, inhibiting PARP with rucaparib directly impacts the chromatin environment and the protein-DNA interactions that ChIP assays are designed to capture.

The following diagram illustrates the core mechanism of Rucaparib and its proposed effects on chromatin, which can be investigated using ChIP.

G Start DNA Single-Strand Break PARP1_Act PARP1 Activation & Auto-PARylation Start->PARP1_Act ChromatinLoosening Chromatin Loosening PARP1_Act->ChromatinLoosening ChIPApplication ChIP Application: Study changes in histone modifications, transcription factor binding, and chromatin structure PARP1_Act->ChIPApplication RepairRecruitment DNA Repair Protein Recruitment (e.g., XRCC1) ChromatinLoosening->RepairRecruitment ChromatinLoosening->ChIPApplication Repair DNA Repair RepairRecruitment->Repair Rucaparib Rucaparib Treatment Rucaparib->PARP1_Act Inhibits PARPTrapping PARP Trapped on DNA Rucaparib->PARPTrapping DSB_Formation Replication Fork Collapse & Double-Strand Break (DSB) PARPTrapping->DSB_Formation SyntheticLethality Synthetic Lethality in HR-Deficient Cells (e.g., BRCA mutant) DSB_Formation->SyntheticLethality SyntheticLethality->ChIPApplication

Pre-Treatment with Rucaparib: In Vitro Considerations

Before performing ChIP, cells are typically treated with Rucaparib to induce the desired biological state. The table below summarizes key parameters from preclinical studies.

Table: Rucaparib Treatment Parameters from Preclinical Models

Cell Line / Context Concentration Treatment Duration Biological Effect Observed Source
PEO1 (BRCA2 mutant ovarian cancer) 10 µM 24 hours Compromised migratory/proliferative capacity; Increased DNA damage [4]
SKOV3 (Ovarian cancer) 25 µM 24 hours Increased DNA damage [4]
Various human cancer cell lines Up to 10 µM 24 hours Cytotoxicity in BRCA mutant/HRD cells [1]
Mouse xenograft models N/A (in vivo) N/A Drug accumulation & retention in tumors; PAR inhibition for 7 days [1]

Key Notes for Experimental Design:

  • Dose-Response: The effective concentration can vary depending on the cell line and the specific biological endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental model [4].
  • Duration: Treatment times may need to be adjusted based on the kinetics of the chromatin event you wish to study.
  • Solubility: Rucaparib is often dissolved in DMSO. Ensure that the final concentration of DMSO in your culture media is low enough (e.g., 0.1% or less) to avoid cytotoxicity and non-specific effects [4].

Chromatin Immunoprecipitation (ChIP) Protocol

After Rucaparib treatment, you can proceed with the ChIP protocol to investigate changes in protein-DNA interactions. The workflow below outlines the key stages, synthesized from established methods [5] [6] [7].

G A Cell Harvesting & Cross-Linking B Cell Lysis & Chromatin Shearing A->B Sub_A Use 1% formaldehyde for 10-15 min at RT. Quench with 125 mM glycine. A->Sub_A C Immunoprecipitation (IP) B->C Sub_B Sonicate to shear chromatin to 200-1000 bp fragments. Validate fragment size on agarose gel. B->Sub_B D Wash & Elution C->D Sub_C Incubate sheared chromatin with specific antibody overnight at 4°C. Use protein A/G beads for capture. C->Sub_C E Reverse Cross-Links & DNA Purification D->E F DNA Analysis E->F Sub_F qPCR, microarrays, or sequencing (ChIP-seq) F->Sub_F

Detailed Protocol Steps & Reagents:

  • Cross-Linking

    • Purpose: Stabilize protein-DNA complexes by adding formaldehyde, which creates covalent bonds between them.
    • Procedure: Add formaldehyde directly to cell culture media to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle rocking [6] [7].
    • Quenching: Stop the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes [5] [7].
  • Cell Lysis and Chromatin Shearing

    • Purpose: Lyse cells to release chromatin and shear DNA into manageable fragments for IP.
    • Lysis Buffers: Use a cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 140 mM NaCl, 1% NP-40) followed by a nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM EDTA, 0.5% Sodium Deoxycholate, 1% SDS) [7].
    • Shearing: Sonicate the chromatin to achieve fragments between 200-1000 base pairs. The optimal settings must be determined for each cell type and sonicator. A common goal is ~500 bp for qPCR and 100-300 bp for sequencing [5] [7].
    • Validation: It is critical to run an aliquot of sheared DNA on an agarose gel to confirm the fragment size distribution [6].
  • Immunoprecipitation

    • Purpose: Use a specific antibody to pull down the protein of interest and its bound DNA fragments.
    • Antibody Incubation: Dilute the sheared chromatin in dilution buffer and add 2-5 µg of specific antibody. Incubate overnight at 4°C with rotation [7]. Always include a control IgG for background subtraction.
    • Bead Capture: Add 20-30 µL of Protein A or G magnetic/agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-chromatin complexes [7].
  • Washing, Elution, and DNA Cleanup

    • Purpose: Remove non-specifically bound chromatin, elute the target protein-DNA complexes, and purify the DNA for analysis.
    • Washing: Wash the beads sequentially with different cold buffers to reduce background [7]. A typical series includes:
      • Low Salt Wash Buffer
      • High Salt Wash Buffer
      • LiCl Wash Buffer
      • TE Buffer
    • Elution: Add elution buffer (e.g., 1% SDS, 100 mM NaHCO3) and incubate at room temperature for 20 minutes [7].
    • Reverse Cross-Links: Add NaCl (e.g., to a final concentration of 200 mM) and incubate at 65°C for several hours or overnight to reverse the formaldehyde cross-links [5] [7].
    • DNA Purification: Treat samples with RNase A and Proteinase K, then purify the DNA using a commercial purification kit or phenol-chloroform extraction [7].

Key Considerations for Your Application Notes

  • Antibody Validation: The success of ChIP hinges entirely on antibody specificity. Use antibodies that have been validated for ChIP application [6] [7].
  • Critical Controls: Your experimental design must include:
    • Input DNA: A sample of sheared chromatin saved before IP, representing your whole chromatin sample for normalization.
    • Negative Control IgG: An irrelevant antibody to establish non-specific background.
    • Positive Control Primers: Primers for a genomic region known to be bound by your protein of interest.
  • Potential Targets for Rucaparib Studies: After PARP inhibition, your ChIP assay could investigate:
    • Changes in histone modifications (e.g., γH2AX, a marker of DNA damage [4]).
    • Recruitment of DNA repair factors to sites of damage.
    • Altered binding of transcription factors whose function or expression is modulated by PARP activity or DNA damage.

References

Rucaparib phosphate solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Properties

The table below summarizes key physicochemical and solubility data for rucaparib phosphate from supplier datasheets and research literature.

Property Reported Value(s) Source / Context
Molecular Weight 421.36 g/mol [1] [2] [3]
Molecular Formula C₁₉H₁₈FN₃O • H₃PO₄ [2] [3] [4]
CAS Registry No. 459868-92-9 [1] [2] [3]
Physical Appearance Light yellow to yellow solid [1] [2]
Solubility in DMSO ~25 to 84 mg/mL (59.35 - 199.35 mM) [2] [3]
Solubility in Water ~2 to 5 mg/mL (4.74 - 11.87 mM) [3] [1]
Purity ≥98% - 99.65% (by HPLC) [1] [2] [5]
Storage -20°C, sealed, away from moisture [1] [2] [3]

Strategies to Improve Solubility and Bioavailability

The poor aqueous solubility of this compound is a known development challenge. Here are key strategies explored in recent research.

  • Salt Formation vs. Cocrystallization: The commercial camsylate salt (Ruc-Cam) was developed to address hygroscopicity and manufacturing issues of other salts, but it still suffers from poor aqueous solubility, leading to low and erratic oral bioavailability [6] [7]. Cocrystallization, a strategy of forming a multi-component crystal with a pharmaceutically acceptable partner, has shown significant promise.
  • Promising Cocrystal Forms: Research has successfully created cocrystals that significantly improve dissolution and exposure. The most notable is Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) [7]. In pharmacokinetic studies in rats, this cocrystal exhibited 2.4 times the Cmax and 1.4 times the AUC0-24h compared to the camsylate salt [7]. Other investigated cocrystals include Rucaparib-Maltol (Ruc-Mal) and Rucaparib-Ethyl Maltol (Ruc-Emal) [7].

Experimental Protocols for Researchers

Here are practical methodologies you can apply in your lab, based on published techniques.

Standard Solubility Assessment Protocol

This is a general method for evaluating the thermodynamic solubility of a compound, adaptable for comparing different solid forms like salts or cocrystals [8].

  • Preparation: Add 5–50 mg of your solid compound (e.g., this compound) to 500 µL of your desired buffer (e.g., PBS at pH 7.4). Perform in triplicate.
  • Agitation: Vortex the mixture for 10 seconds, sonicate for 2 minutes, and then agitate continuously using a shaker for 24 hours at room temperature.
  • Separation: Transfer the mixture to a centrifuge tube and spin at 16,000× g for 5 minutes.
  • Filtration: Carefully pass the supernatant through a 0.22 µm filter.
  • Analysis: Dilute the filtrate with an equal volume of methanol. Quantify the concentration of dissolved rucaparib using a validated analytical method such as HPLC-UV.
Cocrystal Preparation via Liquid-Assisted Grinding

This method was successfully used to create novel rucaparib cocrystals [7].

  • Stoichiometry: Combine rucaparib and the coformer (e.g., theophylline, maltol) in an appropriate molar ratio.
  • Grinding: Load the physical mixture into a ball-mill grinding jar. Add a small, catalytic amount of solvent (e.g., methanol, acetonitrile) to facilitate the reaction—this is "liquid-assisted grinding."
  • Processing: Mill the mixture for a set duration (e.g., 30-60 minutes) at a specified frequency.
  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for investigating and solving rucaparib solubility issues, from initial assessment to advanced strategies.

Start Start: this compound Solubility Issue Assess Assess Baseline Solubility (Standard Protocol) Start->Assess CheckPurity Verify Compound Purity (via HPLC) Assess->CheckPurity Strategy Select Enhancement Strategy CheckPurity->Strategy Salt Salt Formation Strategy->Salt Cocrystal Cocrystallization Strategy->Cocrystal Formulation Formulation Aids Strategy->Formulation For in-vitro use PrepSalt Prepare Alternative Salt (e.g., Camsylate) Salt->PrepSalt PrepCocrystal Prepare Cocrystal (e.g., Liquid-Assisted Grinding) Cocrystal->PrepCocrystal PrepForm Use Solubilizing Agents (High-concentration DMSO stock) Formulation->PrepForm Direct assessment Characterize Characterize New Form (PXRD, DSC, FTIR) PrepSalt->Characterize PrepCocrystal->Characterize TestSolubility Test New Solubility & Dissolution PrepForm->TestSolubility Direct assessment Characterize->TestSolubility Evaluate Evaluate Biological Performance (In vitro/In vivo assays) TestSolubility->Evaluate

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound for in vitro studies? A1: DMSO is the most suitable solvent. It can dissolve this compound at concentrations of at least 25 mg/mL and up to 84 mg/mL (approximately 200 mM) according to supplier data [2] [3]. For aqueous dilution, you can then use this stock to create homogeneous suspensions using agents like carboxymethyl cellulose sodium (CMC-Na) [3].

Q2: The commercial camsylate salt of rucaparib was designed to have better properties. Why does it still have solubility problems? A2: While the camsylate salt (Ruc-Cam) offers advantages for manufacturing and stability (e.g., lower hygroscopicity), its crystal lattice energy remains high. This strong internal bonding makes it difficult for water molecules to break apart the crystal, leading to low solubility and, consequently, low oral bioavailability [7] [6].

Q3: Are there any in silico tools to predict the solubility of new rucaparib forms I might create? A3: Yes, the development of computational models for solubility prediction is advancing. When exploring new solid forms, you can utilize various in silico platforms that employ methods like molecular dynamics simulation, machine learning, and quantitative structure-property relationship (QSPR) modeling to estimate solubility early in the design process [8].

References

Optimizing Rucaparib phosphate liposome encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Formulation Parameters for Rucaparib Liposomes

The table below summarizes key parameters that have been successfully used to encapsulate PARP inhibitors like Rucaparib. These conditions are derived from a study that achieved high encapsulation efficiency for several PARP1 inhibitors [1] [2].

Parameter Optimal Condition / Value for Rucaparib Notes & Rationale
Lipid Composition DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) sodium salt) DPPG demonstrated superior EE and stability over DPPC. It yielded a single population of vesicles with high negative surface charge [1] [2].
Drug Addition Method Organic Phase Supplementation Adding the inhibitor during lipid dissolution in organic solvent, rather than during aqueous hydration, led to better encapsulation [1].
Lipid Concentration 1 mM Standard concentration used in the thin-film hydration method [1].
Drug Concentration 100 µM This concentration achieved high EE. Testing up to 200 µM was reported, but 100 µM was effective [1].
Hydration Conditions 47°C for 2 hours Temperature above the lipid transition temperature is critical for proper film hydration [1].
Sonication Method Tip sonication Used to obtain Small Unilamellar Vesicles (SUVs). Specific cycles: 15-25 cycles of 30s with 1min intervals [1].
Purification Method Dialysis (48 hours at 4°C) Used a membrane with a MWCO of 12-14 kDa to remove non-encapsulated drug [1].
Expected Particle Size ~130 nm Size of the main population of interest after optimization [1] [2].
Expected Zeta Potential < -30 mV Indicates good electrostatic stability of the formulation [1] [2].

Detailed Experimental Protocol: Thin-Film Hydration Method

This section provides the detailed methodology for creating Rucaparib-loaded liposomes, as outlined in the research [1].

1. Liposome Preparation (Thin-Film Hydration)

  • Lipid Film Formation: Dissolve 1 mM of DPPG lipid in a mixture of chloroform and methanol (4:1 v/v). Add Rucaparib phosphate to this organic phase to achieve your desired final concentration (e.g., 100 µM).
  • Solvent Evaporation: Evaporate the organic solvents using a gentle stream of nitrogen gas to form a thin lipid-drug film on the walls of a round-bottom flask.
  • Remove Solvent Traces: Place the film under vacuum in a desiccator overnight to ensure complete removal of any residual organic solvent.
  • Hydration: Hydrate the dry film with Milli-Q water at 47°C for 2 hours. This temperature is above the phase transition temperature of DPPG and is crucial for proper vesicle formation.
  • Size Reduction: Sonicate the hydrated liposome suspension using a tip sonicator (e.g., UP200S, 200 W, 24 kHz) to obtain small unilamellar vesicles (SUVs). Apply 15-25 cycles of 30 seconds sonication with 1-minute cooling intervals between cycles to prevent overheating.
  • Purification: Remove non-encapsulated Rucaparib by dialysis against water or a suitable buffer at 4°C for 48 hours. Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 12-14 kDa [1].

2. Encapsulation Efficiency (EE) Measurement After purification, determine the EE using UV-Vis spectroscopy with the following steps and formulas [1]:

  • Lyse a sample of the purified liposomes (e.g., using a surfactant) to release the encapsulated drug.

  • Measure the absorbance of this solution at 360 nm (the characteristic absorbance wavelength for Rucaparib) using a UV-Vis spectrophotometer.

  • Compare this to a standard curve of Rucaparib to determine the concentration of encapsulated drug (C_encap).

  • Calculate EE and Loading Capacity (LC) using the formulas:

    EE (%) = (C_encap / C_total) × 100

    LC (%) = (C_encap / C_lipid) × 100

    Where:

    • C_encap = concentration of inhibitor encapsulated after dialysis
    • C_total = total concentration of inhibitor used in the formulation before dialysis
    • C_lipid = lipid concentration

The diagram below illustrates this experimental workflow:

start Start Liposome Preparation step1 Dissolve DPPG Lipid & Rucaparib in Chloroform:Methanol (4:1) start->step1 step2 Evaporate Solvent with N₂ Gas to Form Thin Film step1->step2 step3 Desiccate Overnight (Remove Solvent Traces) step2->step3 step4 Hydrate with Milli-Q Water at 47°C for 2 Hours step3->step4 step5 Tip Sonication (Size Reduction to SUVs) step4->step5 step6 Dialysis Purification (48h at 4°C, MWCO 12-14 kDa) step5->step6 char1 Characterization: Particle Size & Zeta Potential step6->char1 char2 UV-Vis Analysis: Determine Encapsulation Efficiency char1->char2


Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in liposome formulation.

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency Drug leaking during purification or poor loading. Ensure drug is added during the organic phase. Confirm the dialysis membrane MWCO is appropriate and that purification time is sufficient [1] [3].
Large or Heterogeneous Particle Size Inefficient sonication or lipid film hydration. Optimize sonication cycles and ensure the hydration temperature is above the lipid's transition temperature. Filter the suspension through a polycarbonate membrane post-sonication [1] [4].
Formulation Instability (Aggregation) Low surface charge or improper storage. Using DPPG provides a high negative zeta potential (below -30 mV), which improves electrostatic stability. Store formulations at 4°C and monitor stability over time [1] [2].
Challenges in EE Measurement Inaccurate separation of free vs. encapsulated drug, or interference from the formulation [5]. Ensure complete removal of free drug via dialysis. Consider advanced analytical methods like Size Distribution Taylor Dispersion Analysis (SD-TDA) or Anion Exchange Chromatography (AEX), which can directly separate and quantify free drug without complex sample preparation [6] [7].

Advanced Strategies & Alternative Approaches

Beyond the basic formulation, consider these advanced tactics to further optimize your system.

  • Mechanism of Drug-Lipid Interaction: Research suggests that PARP1 inhibitors like Rucaparib interact with the DPPG membrane primarily through hydrogen bonding between the inhibitor's protonated amine groups and the lipid's carbonyl groups. Understanding this can help in selecting even more suitable lipid matrices [1] [2].
  • Targeted Delivery for Specific Cancers: If your research involves hard-to-treat cancers like glioblastoma, a peptide-drug conjugate (PDC) approach can be considered. One study successfully used a T7 peptide to deliver a combination of SN-38 (a topoisomerase inhibitor) and Rucaparib across the blood-brain barrier by targeting the transferrin receptor, overcoming Rucaparib's inherent inability to penetrate the brain [8].
  • Addressing Poor Water-Solibility: While the described method works for this compound, formulating other poorly water-soluble drugs can be challenging. A patent review notes that using solubility-improving agents (e.g., cyclodextrins) in the external aqueous medium during a remote loading process can significantly enhance drug loading and EE for such compounds [3].

References

Rucaparib phosphate stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the key physical and chemical characteristics of rucaparib phosphate as reported in the search results.

Property Details
Chemical Name [1] 8-Fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one phosphate
Molecular Formula [2] [1] C₁₉H₁₈FN₃O • H₃PO₄
Molecular Weight [2] [1] 421.4 Da (421.36 Da)
Appearance [1] Yellow solid
Purity [2] [1] ≥98% by HPLC
Solubility [2] [1] Soluble in DMSO (up to 25 mg/mL)

Storage Conditions & Stability

The following table outlines the recommended storage conditions for this compound. Please note that this information is intended for research use and may not represent the formulated drug product's specifications.

Form Storage Temperature Stability & Notes
Solid (as supplied) [2] [1] -20°C Stable for at least 12 months [2] (or 1 year [1]) from date of purchase.
Solution in DMSO [2] [1] -20°C Stable for up to 3 months [1]. Aqueous solutions should not be stored for more than one day [2].
Tablet (Drug Product) [3] 20°C to 25°C (68°F to 77°F) Brief exposure to 15°C to 30°C (59°F to 86°F) is acceptable.

Stability Assessment & Forced Degradation

Forced degradation studies are a critical part of drug development to understand a substance's intrinsic stability and identify potential degradation products. While specific protocols for this compound were not detailed in the search results, the general workflow for such studies is consistent. The diagram below illustrates this standard experimental approach.

f cluster_stress Stress Conditions Start Start: Prepare Rucaparib Sample Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 1M NaOH, 60°C) Stress->Base Oxidative Oxidative Stress (e.g., 15% H₂O₂, 60°C) Stress->Oxidative Neutral Neutral Hydrolysis (e.g., Water, 60°C) Stress->Neutral Analyze Analyze Stressed Samples (U)HPLC-HRMS/(U)HPLC-DAD Identify Identify and Characterize Degradation Products (DPs) Analyze->Identify Report Report Stability Profile Identify->Report Acid->Analyze Base->Analyze Oxidative->Analyze Neutral->Analyze

The methodology for analyzing samples from forced degradation studies typically involves the following steps, as applied to PARP inhibitors like rucaparib in recent research [4]:

  • Sample Analysis: Stressed samples are analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and a Diode Array Detector (DAD).
  • Data Processing: The massive amount of LC-MS/MS and UV data is processed using specialized software (e.g., MassChemSite) for automated peak detection and structural elucidation of degradation products.
  • Key Findings for Rucaparib: Under oxidative stress conditions, rucaparib has been shown to be susceptible to degradation, leading to the formation of multiple degradation products [4].

Frequently Asked Questions

What should I do if a stored DMSO solution of this compound is older than 3 months? It is recommended to discard the solution. The potency may be compromised after the stated shelf life, which could affect experimental results [1].

Can this compound stability be affected by the solvent used in experiments? Yes. Forced degradation studies on similar drugs show that the solvent environment can significantly impact degradation rates. For example, the degradation of olaparib (a related PARP inhibitor) was greater when the content of an aprotic-dipolar solvent (like acetonitrile) in the mixture decreased [4]. This highlights the importance of controlling solvent composition in stability studies.

A Final Note for Researchers

The information provided here is a foundation. For definitive, product-specific storage and stability data, always refer to the Certificate of Analysis (CoA) provided by your supplier. When designing stability experiments, consulting the ICH guidelines (Q1A(R2) and Q1B) is essential as they represent the international standard for stability testing of new drug substances and products.

References

Improving Rucaparib phosphate tumor delivery efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Strategies for Rucaparib Delivery

The core challenge is to enhance tumor-specific delivery while minimizing off-target exposure. The following table summarizes several promising technical approaches.

Strategy Core Mechanism / Component Key Quantitative Findings / Characteristics Primary Advantage

| Liposomal Nano-Delivery [1] | DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) sodium salt) lipid bilayer | Encapsulation Efficiency: >40% (achieving concentrations up to 100 µM) Particle Size: ~130 nm Zeta Potential: < -30 mV (excellent stability) | Protects drug, improves pharmacokinetics, and provides sustained release. | | Tumor-Targeted Drug Conjugates [2] | PSMA-binding small molecule (EuK) conjugated to Rucaparib via a cleavable disulfide linker | Binding Affinity (IC₅₀): 1 to <10 nM Cellular Uptake: Up to 65% of free Rucaparib levels in PSMA+ cells | Enables selective delivery to tumor cells (e.g., prostate cancer) using cell surface markers as a "gatekeeper." | | Nanocarrier Functionalization [3] | Use of targeting ligands (e.g., peptides, antibodies) on nanoparticle surface | Varies by specific ligand and nanocarrier system (e.g., liposomes, PLGA, inorganic NPs). | Actively directs the drug carrier to the tumor site, enhancing accumulation. | | Stimuli-Responsive Release [3] | Nanocarriers designed to release drugs in response to high ROS levels in the tumor microenvironment | Releases payload upon encountering specific internal stimuli (e.g., pH, ROS). | Minimizes premature release in circulation, maximizing drug delivery at the tumor site. |

Detailed Experimental Protocols

Protocol 1: Preparing DPPG Liposomal Rucaparib (Thin-Film Hydration Method) [1]

This protocol describes the formation of stable, small unilamellar vesicles (SUVs) for encapsulating Rucaparib.

  • Lipid Film Preparation:

    • Dissolve 1 mM of DPPG lipid in a mixture of chloroform and methanol (4:1 v/v).
    • For drug encapsulation (Organic Phase Supplementation): Add Rucaparib to the organic solvent mixture at this stage to a final desired concentration (e.g., 20, 100, or 200 µM).
    • Evaporate the organic solvents slowly under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the walls of a glass vial.
    • Place the vial in a desiccator under vacuum overnight to remove any residual solvent traces.
  • Hydration and Sonication:

    • Hydrate the dry lipid film with Milli-Q water at 47°C (above the lipid's phase transition temperature) for 2 hours. Gently agitate to form a multi-lamellar vesicle (MLV) suspension.
    • For drug encapsulation (Aqueous Phase Supplementation): As an alternative, Rucaparib can be dissolved in the aqueous hydration buffer.
    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using either a bath or tip sonicator.
      • Tip Sonication: Use cycles of 30 seconds on, 1 minute off, for 15-25 cycles.
      • Bath Sonication: Use 1-3 cycles of 5 minutes each.
  • Purification and Analysis:

    • Remove non-encapsulated Rucaparib by dialyzing the liposome suspension (using a membrane with a 12-14 kDa MWCO) against water or buffer at 4°C for 48 hours.
    • Characterization:
      • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
      • Encapsulation Efficiency (EE%): Measure the concentration of encapsulated drug after dialysis using UV-Vis spectroscopy (Rucaparib absorbance at 360 nm) and apply the formula: EE% = (C_encapsulated / C_total) × 100

The workflow for this liposome preparation is as follows:

G Start Start Lipid Film Prep A Dissolve DPPG Lipid in Chloroform:Methanol (4:1) Start->A B Add Rucaparib (Organic Phase Supplementation) A->B C Evaporate Solvents with Nitrogen Gas B->C D Form Thin Lipid Film C->D E Desiccate Overnight under Vacuum D->E F Hydrate Film with Water at 47°C for 2h E->F G Form Multi-lamellar Vesicles (MLV) F->G H Sonicate (Bath or Tip) to form SUVs G->H I Purify via Dialysis (48h, 4°C) H->I J Characterize: DLS, UV-Vis, EE% I->J End Final Liposomal Rucaparib J->End

Protocol 2: Evaluating PSMA-Targeted Rucaparib Conjugates (In Vitro) [2]

This protocol is for testing the targeting efficiency and specificity of PSMA-Rucaparib conjugates.

  • Synthesis: Conjugate Rucaparib to a PSMA-binding moiety (e.g., EuK) via a cleavable disulfide linker using standard peptide chemistry. Include a non-cleavable linker conjugate as a control.

  • Binding and Internalization Assay:

    • Culture PSMA-positive (e.g., LNCaP, PC3-PiP) and PSMA-negative (e.g., PC3) cell lines.
    • Incubate cells with the fluorescent Rucaparib conjugate (e.g., 1 µM) for different time periods (e.g., 1-4 hours).
    • Analyze using flow cytometry and fluorescence microscopy to quantify and visualize uptake.
  • Nuclear Translocation Assessment:

    • Using fluorescence microscopy, track the conjugate's movement over time. Successful delivery is confirmed by the translocation of fluorescence from the cell membrane/cytoplasm to the nucleus.
  • Viability and Combination Studies:

    • Treat PSMA+ and PSMA- cells with the conjugates alone and in combination with a DNA-damaging agent (e.g., 177Lu-PSMA-I&T).
    • Perform cell viability assays (e.g., MTT) after 3-5 days to demonstrate PSMA-dependent synergistic effects.

The mechanism of targeted delivery and nuclear translocation can be visualized as follows:

G A PSMA-Rucaparib Conjugate B Binds to PSMA on Cell Membrane A->B C Internalization via Endocytosis B->C D Intracellular Linker Cleavage (Disulfide Bond Reduction) C->D E Release of Free Rucaparib D->E F Rucaparib Translocates to Nucleus E->F G Binds PARP1 Inhibition of DNA Repair F->G

Frequently Asked Questions & Troubleshooting

Q1: My liposome encapsulation efficiency for Rucaparib is low. How can I improve it?

  • A: Optimize your preparation method:
    • Method of Drug Addition: Compare organic phase supplementation (adding drug to lipids in organic solvent) versus aqueous phase supplementation (adding drug during hydration). One may be superior for Rucaparib [1].
    • Lipid Composition: Test different phospholipids. DPPG has shown promising results with >40% efficiency for PARP inhibitors, likely due to hydrogen bonding with the drug's protonated amine groups [1].
    • Hydration Conditions: Ensure the hydration temperature is above the lipid's phase transition temperature to ensure proper bilayer fluidity and drug loading [1].

Q2: How can I confirm that my targeted delivery system is working as intended in vitro?

  • A: Use a multi-faceted validation approach:
    • Specificity Control: Always include a PSMA-negative cell line (e.g., PC3) as a control. Significantly higher uptake in PSMA+ cells (e.g., PC3-PiP, LNCaP) confirms PSMA-mediated delivery [2].
    • Subcellular Localization: Use fluorescence microscopy. Successful delivery requires the Rucaparib signal to translocate from the membrane to the nucleus, which is its site of action. A conjugate with a non-cleavable linker will remain at the membrane [2].
    • Functional Assay: Demonstrate that the targeted conjugate induces synergistic cell killing only in PSMA+ cells when combined with a DNA-damaging agent [2].

Q3: What are the critical quality attributes to characterize for my liposomal Rucaparib formulation?

  • A: The key parameters to ensure a consistent and effective batch are [1]:
    • Particle Size and PDI: Aim for a size of ~130 nm with a low Polydispersity Index (PDI) for a homogeneous population and potential EPR effect.
    • Zeta Potential: A value below -30 mV indicates good electrostatic stability and prevents aggregation.
    • Encapsulation Efficiency (EE%): A critical metric for dosage and efficacy. Strive for >40%.
    • Drug Release Profile: Perform in vitro kinetic release studies in PBS (pH 7.4) at 37°C to understand the release mechanism and rate [1].

References

Rucaparib phosphate metabolite interference analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification & Potential for Interference

The table below summarizes the key characteristics of rucaparib's major metabolite, M324.

Property Description
IUPAC Name Not fully specified in available data
Molecular Formula C18H13FN2O3 [1]
Major Biotransformation Oxidative metabolism to a carboxylic acid (M324) [2] [3]
Contribution to Plasma Radioactivity 18.6% (vs. 64.0% for parent rucaparib) [2]
Key Differentiating Activity Potent inhibitor of kinases PLK2 and GSK3A, unlike parent rucaparib [3] [1]

Analytical Method Considerations

To address metabolite interference, particularly the separation of M324 from rucaparib, the following LC-MS/MS parameters from recent methods can serve as a starting point.

Parameter Method 1 (Human Plasma/DBS) [4] Method 2 (Rat Plasma) [5]
Analytical Technique LC-MS/MS UPLC-MS/MS
Chromatography Column Cortecs-T3 Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Not specified in detail A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Not specified in detail 90% A to 10% A (0.5-1.0 min), hold (1.0-1.4 min), re-equilibrate (1.5-2.0 min)
Flow Rate Not specified 0.4 mL/min
Run Time Not specified 2.0 min
MS Detection (Rucaparib) Not specified ESI+, MRM: 324.00 → 293.02 [5]

The experimental workflow for developing and validating a method to mitigate metabolite interference can be summarized as follows:

Start Start: Method Development SamplePrep Sample Preparation Protein Precipitation with Acetonitrile Start->SamplePrep LCSeparation LC Separation Optimization C18 or T3 column Gradient elution with acidified water/acetonitrile mobile phase SamplePrep->LCSeparation MSDetection MS/MS Detection Positive Ionization Mode Monitor Rucaparib: m/z 324→293 LCSeparation->MSDetection CriticalStep1 Critical: Achieve baseline separation of Rucaparib & M324 LCSeparation->CriticalStep1 Validity Method Validation MSDetection->Validity CriticalStep2 Critical: Confirm absence of ion suppression/enhancement from M324 MSDetection->CriticalStep2

Frequently Asked Questions

  • What is the clinical relevance of the M324 metabolite? M324 is not just an inactive metabolite. At clinically achievable concentrations, it exhibits unique kinase inhibition (e.g., of PLK2) that is distinct from the parent drug. Preclinical data suggests that rucaparib and M324 can act synergistically against cancer cell lines [3]. This polypharmacology could have implications for the drug's overall efficacy and safety profile.

  • How can I troubleshoot poor separation between rucaparib and its metabolites? If your method shows poor separation, focus on optimizing the liquid chromatography step. Key parameters to adjust include:

    • Mobile Phase pH and Composition: Fine-tuning the concentration of formic acid and the acetonitrile-to-water gradient can significantly alter retention times and resolution.
    • Column Chemistry: If a C18 column does not provide sufficient separation, consider testing other column chemistries, such as a T3 column, which is designed for retaining more polar compounds [4].
    • Column Temperature and Flow Rate: Adjusting these parameters can help sharpen peaks and improve separation.
  • My method shows ion suppression. What could be the cause? Ion suppression is often caused by co-eluting compounds. Even if M324 is separated from rucaparib, other minor metabolites or matrix components from plasma or blood could be the culprit. To troubleshoot:

    • Use a stable isotope-labeled internal standard (e.g., [13C,2H3]-Rucaparib) to correct for matrix effects [4].
    • Perform post-column infusion experiments to identify the exact time in the chromatogram where suppression occurs and further refine the gradient to eliminate the interference.

References

Rucaparib phosphate plasma protein binding effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile of Rucaparib

The table below summarizes the key quantitative data for Rucaparib, including its plasma protein binding characteristics [1] [2].

Parameter Value Details/Conditions
Plasma Protein Binding 70% Bound to human plasma proteins in vitro [1].
Apparent Volume of Distribution (Vd) 2300 L Mean value (Coefficient of Variation 21%) [1].
Blood-to-Plasma Ratio 1.8 Indicates preferential distribution to red blood cells [1].
Absolute Bioavailability 36% Range: 30% to 45% [1].
Median Tmax at Steady State 1.9 hours Range: 0 to 5.98 hours at 600 mg twice-daily dose [1].
Terminal Elimination Half-Life 26 hours Mean value (Coefficient of Variation 39%) [1].
Apparent Clearance (CL) 44.2 L/h Mean value at steady state (Coefficient of Variation 45%) [1].

Experimental Context and Methodologies

While detailed step-by-step protocols are not provided in the search results, the available data offers insights into the experimental basis and broader pharmacological context.

  • Basis for Protein Binding Data: The value of 70% plasma protein binding was determined in vitro [1]. This type of experiment is typically conducted by incubating the drug with human plasma or solutions of purified proteins like albumin, followed by a separation technique (e.g., equilibrium dialysis or ultracentrifugation) and quantification of the free and bound drug fractions [3].
  • Role in Overall ADME Profile: The relatively high volume of distribution (2300 L) suggests that Rucaparib distributes extensively into tissues beyond the bloodstream. The fact that it is 70% protein bound means a significant portion remains in the circulation, but the high Vd indicates strong tissue binding [1] [2]. The blood-to-plasma ratio greater than 1 shows a specific affinity for red blood cells, which is a relevant consideration for bioanalytical methods during in vivo studies [1].

Rucaparib's Journey in the Body

The following diagram illustrates the key processes of Absorption, Distribution, Metabolism, and Excretion (ADME) for Rucaparib, showing where plasma protein binding fits into the overall picture.

f A Oral Administration B Absorption • Bioavailability: 36% • Tmax: ~1.9 hr A->B C Systemic Circulation B->C D Distribution C->D E Protein Binding • 70% Bound to Plasma Proteins • Blood-to-Plasma Ratio: 1.8 • High Vd: 2300 L D->E F Metabolism • Primarily CYP2D6 • Minor: CYP1A2, CYP3A4 E->F Metabolites G Elimination • Half-life: 26 hr • Feces (95%) • Urine (45%) E->G Parent Drug & Metabolites

Frequently Asked Questions

  • Does Rucaparib's plasma protein binding suggest a risk of drug interactions? While Rucaparib is 70% bound to plasma proteins, the available drug interaction data suggests it has a manageable clinical profile as a perpetrator of interactions [2]. It weakly inhibits several CYP enzymes (CYP3A, CYP2C9, CYP2C19) and moderately inhibits CYP1A2, but no clinically meaningful drug interactions have been observed that would require preemptive dose adjustment [2].

  • What is the clinical significance of Rucaparib's blood-to-plasma ratio? A ratio of 1.8 indicates that Rucaparib preferentially distributes into red blood cells [1]. This is a critical parameter for bioanalytical scientists, as it determines whether drug concentration measurements should be performed on whole blood or plasma to ensure accurate pharmacokinetic and toxicokinetic data.

  • Do body weight, age, or organ function affect Rucaparib's distribution? A population pharmacokinetic analysis found that body weight, body mass index, age, race, and sex have no clinically significant effects on the pharmacokinetics of Rucaparib [2]. Furthermore, no starting dose adjustments are necessary for patients with mild-to-moderate hepatic or renal impairment [2].

References

Overcoming Rucaparib phosphate resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Resistance Mechanisms & Detection

The table below summarizes the primary molecular mechanisms that cause resistance to Rucaparib, along with suggested methods for their detection in experimental models.

Mechanism Category Specific Alteration / Process Proposed Experimental Detection Method
Restoration of HRR BRCA1/2 reversion mutations [1] NGS of BRCA1/2 genes (post-treatment vs. baseline) [1]
BRCA1 promoter methylation loss [2] [3] Methylation-specific PCR or bisulfite sequencing [2]
Upregulation of HRR genes (RAD51, etc.) [4] RAD51 foci formation immunoassay [4]
Replication Fork Protection Upregulation of factors like Schlafen 11 (SLFN11) [1] IHC or immunoblotting for SLFN11 protein levels [1]
Drug Target Alteration PARP1 mutations or downregulation [1] DNA sequencing of PARP1; qPCR or immunoblotting for PARP1 expression [1]
Pharmacokinetic Escape Increased drug efflux via P-glycoprotein [1] Functional assays measuring intracellular drug concentration [1]

Strategies to Overcome RUCAPARIB Resistance

Here are promising experimental approaches, many of which are being tested in clinical trials, to counter the resistance mechanisms detailed above.

Strategy Combination Partner(s) Proposed Mechanism of Action
Immune Checkpoint Inhibition Anti-PD-1/PD-L1 antibodies [1] Reverses immunosuppressive TME; induces immunogenic cell death.
DDR Pathway Targeting ATR, ATM, or CHK1/2 inhibitors [4] [1] Ablates G2/M cell cycle checkpoint; creates overwhelming DNA damage.
Epigenetic Modulation HDAC or DNMT inhibitors [4] [1] Prevents resistance via epigenetic shifts; re-sensitizes by altering gene expression.
PI3K/AKT Pathway Inhibition AKT or PI3K inhibitors [4] Targets a key survival pathway upregulated in some resistant cancers.
Angiogenesis Inhibition Anti-VEGF antibodies (e.g., Bevacizumab) [4] Normalizes tumor vasculature; may improve drug delivery and disrupt DDR.

Experimental Workflow for Resistance Investigation

For a systematic investigation of Rucaparib resistance in a research setting, follow the workflow below.

cluster_2 Comprehensive Profiling cluster_4 Targeted Validation Start Establish Rucaparib-Resistant Cell Line Model Step1 Phenotypic Confirmation (IC50 assay, colony formation) Start->Step1 Step2 Genomic & Molecular Profiling Step1->Step2 Step3 Mechanism Hypothesis Generation Step2->Step3 WES Whole Exome Seq (BRCA reversion, mutations) RNAseq RNA-Seq (Pathway analysis, expression) FuncAssay Functional HRR Assay (RAD51 foci) Step4 Functional Validation Step3->Step4 Step5 Test Combination Therapy Step4->Step5 KO CRISPR Knockout Rescue Rescue Experiment

FAQs for Technical Support

Q1: My in-vivo model of a BRCA1-mutant cancer is no longer responding to Rucaparib after several cycles. What is the fastest way to check for BRCA1 reversion mutations?

  • A: Perform next-generation sequencing (NGS) of the BRCA1 gene from a post-treatment tumor sample and compare it to the baseline sequence. Reversion mutations are often small insertions or deletions (indels) that restore the open reading frame, so ensure your NGS panel has high coverage and the bioinformatics pipeline is sensitive to detecting these structural variants [1].

Q2: The genomic scar score (LOH) of my patient-derived xenograft (PDX) model is high, but it does not respond to Rucaparib. Why is this happening?

  • A: Genomic scars (like a high LOH score) are historical markers of past HRD and are irreversible. A high score does not guarantee that the HRR pathway is still defective in the present. The tumor may have restored HRR through a mechanism like a BRCA reversion mutation or loss of BRCA1 promoter methylation, thereby conferring resistance. You should complement the scar analysis with functional HRR assays, such as a RAD51 foci formation test, to assess the current HRR status [2] [5] [3].

Q3: What is a key epigenetic mechanism of cross-resistance between platinum-based chemotherapy and Rucaparib?

  • A: Loss of BRCA1 promoter methylation is a major cross-resistance mechanism. Hypermethylation of the BRCA1 promoter silences the gene and creates HRD, sensitizing tumors to both platinum and PARP inhibitors like Rucaparib. If this methylation is lost during treatment, BRCA1 expression can be restored, leading to functional HRR and resistance to both agents [2] [3].

References

Rucaparib phosphate combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Toxicity Rationale

Rucaparib is a potent small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1, PARP-2, and PARP-3 [1] [2]. It induces synthetic lethality in tumor cells with deficient homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations [1] [3] [2]. The cytotoxicity is believed to stem from the formation of PARP-DNA complexes that cause DNA damage, apoptosis, and cell death [4]. This same mechanism underlies its toxicity profile, as rapidly dividing cells with high DNA repair demands are most affected.

The following diagram illustrates the core mechanism of action and the primary organ systems affected by toxicity, which informs the management strategies detailed in the subsequent sections.

G Rucaparib Rucaparib PARP_Inhibition PARP Enzyme Inhibition (PARP-1, PARP-2, PARP-3) Rucaparib->PARP_Inhibition Trapped_Complexes Formation of Trapped PARP-DNA Complexes PARP_Inhibition->Trapped_Complexes SSB_Repair_Failure Failure to Repair Single-Strand Breaks (SSBs) Trapped_Complexes->SSB_Repair_Failure Hematologic Hematologic Toxicity (Bone Marrow Suppression) Trapped_Complexes->Hematologic GI Gastrointestinal Toxicity (Mucosal Inflammation) Trapped_Complexes->GI Hepatic Hepatic Toxicity (Transaminitis) Trapped_Complexes->Hepatic Replication_Fork_Collapse Replication Fork Collapse SSB_Repair_Failure->Replication_Fork_Collapse DSBs Accumulation of Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Synthetic_Lethality Synthetic Lethality in HRR-Deficient Cells (e.g., BRCA1/2 mutant) DSBs->Synthetic_Lethality Cell_Death Cell Death Synthetic_Lethality->Cell_Death

Adverse Event Profile and Management

The tables below summarize the most frequent adverse events (AEs) associated with rucaparib monotherapy (600 mg twice daily) and recommended management strategies, synthesized from clinical trial data and expert guidelines [5] [6].

Hematologic Toxicities
Adverse Event Incidence (Any Grade) Incidence (Grade ≥3) Median Time to Onset (Any Grade) Management Recommendations

| Anemia | 43% [5] | 25.2% [5] | >55 days [5] [6] | Grade 2: Monitor weekly. Consider dose interruption until ≤G1, then resume at same or reduced dose [5]. Grade 3/4: Interrupt treatment. Monitor blood counts weekly. Consider transfusion for symptomatic anemia. Resume at a reduced dose after recovery to ≤G1 [5] [7]. | | Thrombocytopenia | 25% [5] | 10% [5] | >55 days [5] [6] | Grade 3/4: Interrupt treatment. Monitor blood counts weekly. Resume at a reduced dose after recovery to ≤G1 [5]. | | Neutropenia | 10.4% [5] | 7.0% [5] | Information missing | Grade 3/4: Interrupt treatment. Monitor blood counts. Consider granulocyte colony-stimulating factor (G-CSF). Resume at a reduced dose after recovery to ≤G1 [5]. |

Non-Hematologic Toxicities
Adverse Event Incidence (Any Grade) Incidence (Grade ≥3) Median Time to Onset (Any Grade) Management Recommendations

| Asthenia/Fatigue | 62% [5] | 9% [5] | ~20 days [5] [6] | Grade 1/2: Recommend non-pharmacologic treatments (energy conservation, mild exercise). Ensure adequate hydration/nutrition [5] [7]. Grade 3: Interrupt treatment until improvement. Consider resuming at a reduced dose [5] [7]. | | Nausea | 52% [5] | 3% [5] | ~8 days [5] [6] | Prevention: Prophylactic prescription of antiemetics (e.g., 5-HT3 receptor antagonists, dopamine antagonists) [5]. Treatment: If breakthrough occurs, use antiemetics. For severe nausea or vomiting not relieved by symptomatic treatment, interrupt therapy and resume at a reduced dose upon resolution [5] [7]. | | Increased ALT/AST | 33% [5] | 5% [5] | ~22 days [5] [6] | Grade 2 (>3.0x ULN): Monitor liver function tests (LFTs) weekly. Grade 3/4 (>5.0x ULN): Interrupt treatment. Monitor LFTs weekly. Resume at a reduced dose after recovery to ≤G1 or baseline [5]. | | Constipation | 27% [5] | 1% [5] | ~41 days [5] [6] | Increase fluid/fiber intake. Use stool softeners or laxatives as needed [5]. | | Vomiting | 22% [5] | 1% [5] | ~15 days [5] [6] | Use antiemetics. For persistent vomiting, consider treatment interruption until resolved, then resume with improved antiemetic prophylaxis [5]. | | Rash | 27% (any skin-related) [5] | 2% [5] | ~41 days [5] [6] | Topical corticosteroids and oral antihistamines for symptomatic relief. For severe or persistent rash, consider dermatology consultation and treatment interruption [5]. | | Increased Creatinine| 42.6% (any worsening) [5] | 1.7% (G3/4) [5] | Information missing | This is due to inhibition of renal transporters MATE1 and MATE2-K, not actual kidney injury. Manage based on clinical assessment [3] [5]. |

Dose Modification Guidelines

The following workflow provides a general protocol for managing adverse events requiring intervention. Always refer to the latest prescribing information for specific guidance.

G Start Adverse Event (AE) Occurs Assess Assess AE Severity (Grade 1-4) Start->Assess G1 Grade 1 Assess->G1  Mild G2 Grade 2 Assess->G2  Moderate G3 Grade 3 OR Intolerable Grade 2 Assess->G3  Severe G4 Grade 4 Assess->G4  Life-threatening A1 Continue Rucaparib (600 mg BID) Provide Symptomatic Care G1->A1 A2 Consider Treatment Interruption until ≤Grade 1 Resume at same or reduced dose (500 mg BID) G2->A2 A3 Interrupt Treatment until ≤Grade 1 Resume at reduced dose (500 mg → 400 mg BID) G3->A3 A4 Interrupt Treatment until ≤Grade 1 Resume at reduced dose OR Permanently Discontinue G4->A4

Note: BID = Twice Daily. Dose reductions are sequential: 600 mg → 500 mg → 400 mg → 300 mg. Permanent discontinuation is recommended if adverse events do not resolve to ≤ Grade 1 or if patients are unable to tolerate 300 mg BID [5].

Experimental Considerations for Research

For scientists designing non-clinical studies, the following protocols and data are crucial.

Drug-Drug Interaction (DDI) Potential

Rucaparib acts as a perpetrator of several cytochrome P450 enzymes and transporters, which is critical for combination therapy design [3] [8].

Enzyme/Transporter Effect of Rucaparib Clinical Recommendation
CYP1A2 Moderate Inhibition [8] Use caution with sensitive CYP1A2 substrates (e.g., caffeine, tizanidine).
CYP2C9 Weak Inhibition [8] Monitor with narrow therapeutic index drugs (e.g., S-warfarin).
CYP2C19 Weak Inhibition [8] Interaction is not clinically significant.
CYP3A Weak Inhibition [8] Interaction is not clinically significant.
P-glycoprotein (P-gp) Marginal Inhibition [8] Weak increase in digoxin exposure; unlikely to be clinically relevant.
Key Pharmacokinetic Parameters

Understanding the PK profile aids in designing in vivo studies [3] [2] [8].

  • Absolute Oral Bioavailability: 36% (range 30-45%) [3] [2]
  • Time to Steady State: ~7 days of continuous twice-daily dosing [3]
  • Elimination Half-Life: ~26 hours (mean) [2]
  • Food Effect: A high-fat meal increases C~max~ and AUC~0-24h~ by 20% and 38%, respectively, but this is not considered clinically significant [3] [2]. Rucaparib can be dosed with or without food in clinical settings.
  • Metabolism: Primarily by CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4 [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most critical parameters to monitor in a long-term in vivo study with rucaparib? The most critical parameters are hematological toxicity (complete blood counts) and hepatic function (ALT/AST). Monitor CBCs weekly for the first few months, as anemia and thrombocytopenia often have a later onset (>55 days) [5] [6]. Also, track serum creatinine with the understanding that elevations are often benign and related to transporter inhibition [3] [5].

Q2: How does rucaparib's toxicity profile compare to other PARP inhibitors in a pre-clinical setting? The core toxicity profile (myelosuppression, GI upset) is a class effect of PARP inhibitors due to their mechanism of action. A real-world disproportionality analysis based on the FDA FAERS database can help identify potential differences in the frequency of specific AEs between different agents [9].

Q3: Are there any specific handling and stability concerns for rucaparib phosphate in the lab? While the search results do not specify storage details, rucaparib is typically supplied as a camphorsulfonic acid salt (camsylate) for oral formulation [3]. For laboratory use, always refer to the manufacturer's certificate of analysis (CoA) for specific storage conditions, solubility, and stability data for your batch of this compound [10].

References

Rucaparib phosphate analytical method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters for Rucaparib Assays

The table below summarizes core validation data from two independent LC-MS/MS methods, providing a benchmark for your robustness testing.

Validation Parameter Human Plasma (HPLC-MS/MS) [1] Rat Plasma (UPLC-MS/MS) [2]
Analytical Technique HPLC-MS/MS UPLC-MS/MS
Linear Range 100–5000 ng/mL 2.0–500 ng/mL
Precision (RSD%) Conforms to EMA/FDA guidelines [1] Intra-day & inter-day: < 7.1%
Accuracy (RE%) Conforms to EMA/FDA guidelines [1] -1.2% to 10.9%
Matrix Effect Information missing 89.8% – 99.7%
Recovery Information missing > 96.1%
Run Time Information missing 2.0 minutes
Internal Standard (IS) [^13C,^2H3]-Rucaparib [1] Fuzuloparib [2]

Detailed Experimental Protocol

Here is a detailed methodology, primarily based on the sensitive UPLC-MS/MS method, which you can use as a reference for developing and troubleshooting your own robust assay [2].

1. Instrumentation and Chromatography

  • Technique: Ultra Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
  • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient Program:
    • 0-0.5 min: 90% A
    • 0.5-1.0 min: Linear decrease to 10% A
    • 1.0-1.4 min: Hold at 10% A
    • 1.4-1.5 min: Linear increase to 90% A
    • 1.5-2.0 min: Re-equilibration at 90% A
  • Injection Volume: 2.0 μL.
  • Column Temperature: 40°C.
  • Total Run Time: 2.0 minutes [2].

2. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Transitions:
    • Rucaparib: m/z 324.00 → 293.02 [2].
    • Internal Standard (Fuzuloparib): m/z 472.82 → 280.99 [2].
  • Optimized Parameters:
    • Rucaparib: Cone Voltage: 10 V; Collision Energy: 15 eV.
    • Internal Standard: Cone Voltage: 30 V; Collision Energy: 25 eV [2].

3. Sample Preparation

  • Technique: Protein Precipitation.
  • Procedure:
    • Mix a plasma aliquot (90 μL for rat plasma [2]; 50 μL for human plasma [1]) with the internal standard working solution.
    • Add a volume of acetonitrile as the protein precipitant [1] [2].
    • Vortex mix thoroughly, then centrifuge to separate precipitated proteins.
    • Inject the clear supernatant into the UPLC-MS/MS system.

The following diagram illustrates the complete analytical workflow, from sample preparation to final detection.

start Start Analytical Run sample_prep Sample Preparation - Aliquot plasma - Add Internal Standard (IS) - Precipitate protein with ACN - Vortex & Centrifuge start->sample_prep chrom UPLC Chromatography - C18 Column - Gradient Elution (0.4 mL/min) - 2.0 min Total Run Time sample_prep->chrom ms_detection MS/MS Detection - ESI Positive Mode - MRM: m/z 324.00→293.02 - Cone Voltage: 10 V - Collision Energy: 15 eV chrom->ms_detection data_analysis Data Analysis - Peak Integration - Calculate Concentration Using Calibration Curve ms_detection->data_analysis

Troubleshooting Common Issues & FAQs

Here are solutions to common problems you might encounter during method development and validation.

  • Problem: Poor Chromatographic Peak Shape or Resolution

    • Solution: Ensure the mobile phase contains 0.1% formic acid to improve protonation and peak shape [2]. Verify that the gradient elution program is precisely followed and that the UPLC column is in good condition.
  • Problem: Low Sensitivity or Signal

    • Solution: Confirm the mass spectrometer parameters are optimized. For rucaparib, the key MRM transition is m/z 324.00 → 293.02 [2]. Check that cone voltage (10 V) and collision energy (15 eV) are correctly set. Ensure the sample preparation procedure, particularly protein precipitation, is efficient and yields a clean sample.
  • Problem: Inconsistent Results (Precision Issues)

    • Solution: Meticulously control the sample preparation steps. The use of a stable isotope-labeled internal standard ([^13C,^2H3]-Rucaparib) is highly recommended to correct for variations in sample preparation and ionization efficiency [1]. Using a volumetric dried blood spot device (e.g., Hemaxis DB10) can also improve precision for DBS samples [1].
  • Problem: Matrix Effects

    • Solution: The method should be validated for matrix effects in your specific plasma type. The established methods show matrix effects between 90-100% [2]. Using a stable isotope-labeled IS is the most effective way to compensate for ion suppression or enhancement.

Key Factors for Robustness Testing

When formally testing your method's robustness, deliberately introduce and monitor these small, intentional variations to ensure your method remains reliable:

  • Mobile Phase: Small variations in the content of formic acid (e.g., ±0.05%).
  • Chromatographic Conditions: Minor changes in column temperature (±2°C) and flow rate (±0.05 mL/min).
  • Sample Preparation: Variations in vortexing time and solvent evaporation temperature (if applicable).

References

Rucaparib vs Olaparib PARP trapping efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib vs. Olaparib: Comparison at a Glance

Parameter Rucaparib Olaparib Key Findings
PARP Trapping Efficiency Similar to Olaparib [1] [2] Similar to Rucaparib [1] [2] Both show similar potency in trapping PARP-DNA complexes, though both are ~100-fold less potent than BMN 673 (Talazoparib) [1] [2].
Catalytic Inhibition (IC₅₀ for PARP1) 0.8 - 3.2 nM [3] 1 - 19 nM [3] Both are potent catalytic inhibitors; rucaparib may have slightly higher potency based on binding affinity.
Durability of PARP Inhibition Highly durable (>75% inhibition remained 72h post-wash) [4] Less durable (inhibition lost more rapidly) [4] Rucaparib shows significantly longer-lasting target engagement after drug removal [4].
Cellular Retention High (Carrier-mediated uptake & prolonged retention) [5] Information not specific in search results Rucaparib accumulates in cells and tumors, enabling sustained activity [5].

Detailed Experimental Data and Protocols

Side-by-Side Comparison of PARP Trapping

A seminal study directly compared BMN 673 (Talazoparib), olaparib, and rucaparib using biochemical and cellular assays [1] [2].

  • Experimental Model: Genetically modified chicken DT40 cells and human cancer cell lines.
  • Key Assays:
    • PARP-DNA Trapping Assay: Measured the amount of PARP1 and PARP2 trapped on chromatin after drug treatment using subcellular fractionation and immunoblotting [2].
    • Cytotoxicity Assay: Cell survival was determined after 72 hours of continuous drug exposure using an ATP-lite luminescence kit [2].
  • Findings: The study concluded that while BMN 673 was about 100-fold more potent, olaparib and rucaparib showed similar potencies in trapping PARP-DNA complexes [1] [2].
Measuring the Durability of PARP Inhibition

A 2022 study specifically investigated how long different PARP inhibitors remain active after a short pulse of treatment [4].

  • Experimental Model: Human ovarian cancer cell lines (IGROV-1 and ES-2).
  • Key Protocol:
    • Cells were exposed to 1 µM of each PARP inhibitor for 1 hour.
    • The drug was washed off and replaced with fresh, drug-free medium.
    • PARP activity was measured at intervals (0, 1, 24, 48, and 72 hours) after drug removal using a validated cell-based activity assay.
  • Findings: Rucaparib caused the most persistent inhibition, with ≥75% of PARP activity still blocked 72 hours after the drug was removed. In contrast, inhibition was lost much more rapidly with olaparib and niraparib [4].
Investigating the Mechanism of Rucaparib's Long Activity

Research has shown that rucaparib's sustained effect is due to its unique cellular pharmacokinetics [5].

  • Experimental Model: Human colorectal cancer cells (SW620) and tumor-bearing mice.
  • Key Protocol:
    • Uptake Studies: Cells were incubated with radiolabeled [¹⁴C]-rucaparib. The intracellular concentration of the drug was calculated over time, and the kinetics of its transport were analyzed.
    • Tumor Retention: In mice, the concentration of rucaparib in tumors and plasma was tracked over several days after a single dose.
  • Findings: Rucaparib accumulation in cells is carrier-mediated, allowing it to reach intracellular concentrations more than 10 times higher than the external medium. It is also retained in tumor tissue for extended periods, leading to prolonged PARP inhibition [5].

Mechanism and Experimental Workflow

The following diagrams illustrate the core mechanism of PARP trapping and the key experimental workflow used to compare the durability of inhibition.

architecture cluster_0 PARP Trapping Mechanism SSB Single-Strand Break (SSB) in DNA PARPBinding PARP1 Binds to DNA and Becomes Activated SSB->PARPBinding PARylation PAR Synthesis (PARylation) Recruits Repair Proteins PARPBinding->PARylation Repair DNA Repair Completed PARylation->Repair Trapping PARP Inhibitor (e.g., Rucaparib/Olaparib) 'Traps' PARP on DNA Trapping->PARPBinding Inhibitor Binding Prevents Dissociation Collapse Replication Fork Collapse into Double-Strand Break Trapping->Collapse  During S-Phase   Cytotoxicity Cell Death Collapse->Cytotoxicity

architecture cluster_0 Durability of Inhibition Assay Workflow Step1 Treat Cells with 1µM PARPi for 1 Hour Step2 Wash Off Drug Completely Step1->Step2 Step3 Incubate in Drug-Free Medium Step2->Step3 Step4 Harvest Cells at Time Points (0h, 24h, 48h, 72h) Step3->Step4 Step5 Lyse Cells & Measure PARP Activity Step4->Step5 Step6 Calculate % PARP Activity Compared to Untreated Control Step5->Step6

Key Implications for Research and Development

The similar PARP trapping efficiency but differing pharmacological profiles of rucaparib and olaparib suggest distinct strategic considerations:

  • For Continuous Target Coverage: If your research or therapy requires sustained PARP inhibition, rucaparib's durable effect is a significant advantage, potentially supporting less frequent dosing schedules [5] [4].
  • For Combination Therapies: The choice of inhibitor can affect combination strategy. Rucaparib enhanced the cytotoxicity of an ATR inhibitor even when given sequentially, while olaparib was only effective when co-administered [4]. Rucaparib's major metabolite M324 also exhibits unique kinase inhibitory activity that can create synergistic effects [6].
  • For In Vitro Modeling: When designing cell-based experiments, note that a brief pulse of rucaparib could have prolonged effects, whereas the activity of olaparib may diminish quickly after removal.

References

Rucaparib veliparib niraparib catalytic inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

PARP Inhibitor Comparison at a Glance

Feature Rucaparib Veliparib Niraparib
PARP Trapping Potency [1] Moderate Weak Moderate to High
Catalytic Inhibition Potent sub-micromolar inhibitor of PARP1/2 for all three agents [1]
Key Distinguishing Feature - Primarily a catalytic inhibitor; weak trapper [2] [1] -
Reported Off-Target Interactions Binds Hexose-6-phosphate dehydrogenase (H6PD) [3] High target selectivity; no major off-targets identified in profiled studies [3] Binds Deoxycytidine kinase (DCK); may affect nucleoside analog drug efficacy [3]
Enzyme Specificity (Beyond PARP1/2) Inhibits PARP3 at 100 nM [4] Inhibits PARP3 at 100 nM [4] More specific for PARP1/2 at 100 nM; less inhibition of PARP3 [4]

Detailed Experimental Data and Protocols

The classifications in the table above are derived from specific experimental methodologies. Here is a deeper look at the key data and the protocols used to generate them.

PARP Trapping Potency Assay

The ranking of trapping potency (Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib) is primarily determined through chromatin retention assays [1].

  • Objective: To measure the ability of a PARP inhibitor to trap PARP-DNA complexes in cells.
  • Typical Protocol:
    • Treat cells with the PARP inhibitor (e.g., at concentrations around 1-10 µM).
    • Induce DNA damage, often using agents like methyl methanesulfonate (MMS) or hydrogen peroxide.
    • Lyse the cells and separate the chromatin-bound (trapped) fraction from the soluble nuclear fraction using centrifugation.
    • Detect the amount of PARP1 in the chromatin fraction using immunoblotting.
    • A stronger signal indicates a more potent PARP trapper.
Chemical Proteomics for Off-Target Identification

The identification of off-targets like H6PD for Rucaparib and DCK for Niraparib was achieved through an unbiased, mass spectrometry-based chemical proteomics approach [3].

  • Objective: To comprehensively map the proteins in a cell lysate that bind to a given PARP inhibitor.
  • Typical Protocol [3]:
    • Probe Design: Synthesize analog versions of the PARP inhibitors (e.g., niraparib, olaparib, rucaparib, veliparib) with a propylamine linker, allowing them to be covalently coupled to solid beads without significantly affecting their PARP1 inhibition activity.
    • Affinity Purification: Immobilize the inhibitor analogs on beads. Incubate these beads with total cell lysates (e.g., from CAL-51 breast cancer cells). Use beads with an irrelevant compound (like ampicillin) as a negative control.
    • Competition for Specificity: Repeat the pull-down in the presence of an excess of the corresponding free, non-modified PARP inhibitor. Proteins that bind specifically will be competed away and not detected.
    • Protein Identification: Elute and trypsinize the bound proteins. Identify and relatively quantify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and label-free methods like normalized spectral abundance factors (NSAF).
    • Data Analysis: Use statistical analysis (e.g., SAINTexpress) to compare enrichments against controls and identify high-confidence specific binders.
Enzyme Inhibition Profiling

Data on the inhibition of various PARP enzymes (PARP1, PARP2, PARP3) by different inhibitors is obtained through in vitro enzyme activity assays [4].

  • Objective: To determine the specificity and half-maximal inhibitory concentration (IC₅₀) of compounds against different members of the PARP family.
  • Typical Protocol:
    • Isolate the catalytic domains of various PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2, etc.).
    • In a reaction plate, incubate the enzyme with its substrate (e.g., biotinylated-NAD⁺) and a range of concentrations of the PARP inhibitor.
    • Start the PARylation reaction, often by adding activated DNA.
    • After stopping the reaction, detect the amount of PARylated product using a method like electro-chemiluminescence.
    • Calculate the % inhibition at a standard concentration (e.g., 100 nM) or determine the IC₅₀ value by fitting the dose-response data.

The following diagram illustrates the core mechanism of action shared by these inhibitors, highlighting the key differentiator of PARP trapping.

architecture cluster_shared Shared Process: Catalytic Inhibition cluster_key_diff Key Differentiator: PARP Trapping cluster_potency Trapping Potency Ranking PARP1_Enzyme PARP1 Enzyme NAD_plus NAD⁺ Substrate PARP1_Enzyme->NAD_plus Normal Process Inhibitor Inhibitor PARP1_Enzyme->Inhibitor PARPi Binds PARylation AutoPARylation & DNA Repair NAD_plus->PARylation Normal Process Repair Repair PARylation->Repair Normal Process TrappedComplex Trapped PARP-DNA Complex Formed ReplicationCollapse Replication Fork Collapse & Cell Death TrappedComplex->ReplicationCollapse rank1 • Talazoparib (High) • Niraparib (Mod-High) • Rucaparib (Moderate) • Veliparib (Weak) DNA_Damage DNA_Damage DNA_Damage->PARP1_Enzyme Inhibitor->TrappedComplex Trapping Potency Varies by Drug

Research Implications

The experimental data has direct implications for both basic research and clinical drug development:

  • Mechanistic Studies: When designing experiments to understand the effects of PARP inhibition, the choice of inhibitor matters. Using veliparib may help isolate the effects of catalytic inhibition, while using rucaparib or niraparib introduces significant PARP trapping effects [2] [1].
  • Combination Therapy: The weak trapping activity of veliparib has made it a candidate for combination with DNA-damaging chemotherapy (like temozolomide or topoisomerase I inhibitors), as it may cause less synergistic toxicity while still sensitizing tumors [1]. Conversely, the off-target binding of niraparib to DCK suggests a potential negative interaction with nucleoside analog pro-drugs that require DCK for activation [3].
  • Immunomodulation: Recent evidence suggests that different PARP inhibitors (e.g., talazoparib vs. veliparib) can differentially upregulate immune-related genes (like CXCL8, IL-6, TNF) in ovarian cancer cells, independent of the cGAS-STING pathway. This indicates that the choice of PARP inhibitor could influence the response to combination immunotherapy [2].

References

Comparison of Rucaparib and Olaparib Radiosensitization Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Rucaparib Olaparib Experimental Context
Reduction in X-radiation Dose (IC₅₀) ~50% reduction [1] ~50% reduction [1] SK-N-BE(2c) neuroblastoma cells & UVW/NAT cells [1]
Reduction in ¹³¹I-MIBG Activity (IC₅₀) ~50% reduction [1] ~50% reduction [1] SK-N-BE(2c) neuroblastoma cells & UVW/NAT cells [1]
Inhibition of PARP-1 Activity Equally effective [1] Equally effective [1] Measured via PARP activity assay [1]
DNA Damage 2h Post-X-ray ~10-fold increase (vs. control) [1] ~10-fold increase (vs. control) [1] Quantified by γH2AX foci [1]
DNA Damage 24h Post-X-ray ~3-fold increase (vs. control) [1] ~3-fold increase (vs. control) [1] Quantified by γH2AX foci; indicates impaired DNA repair [1]
Induction of G2/M Cell Cycle Arrest Significant increase (p < 0.05) [1] Significant increase (p < 0.05) [1] Analyzed by flow cytometry with propidium iodide [1]

The following diagram illustrates the core mechanism of radiosensitization by PARP inhibitors, as revealed by the experiments above:

G IR Ionizing Radiation (X-ray or ¹³¹I-MIBG) DSB Induces DNA Double-Strand Breaks (DSBs) IR->DSB PARP PARP-1 Enzyme Activation & DNA Repair Attempt DSB->PARP PersistentDamage Persistent Unrepaired DNA Damage PARP->PersistentDamage Inhibitor PARP Inhibitor (Rucaparib or Olaparib) Inhibitor->PARP Inhibits G2Arrest Prolonged G2/M Cell Cycle Arrest PersistentDamage->G2Arrest CellDeath Enhanced Cancer Cell Death G2Arrest->CellDeath

Detailed Experimental Protocols

The key data supporting this comparison were generated using the following standardized methodologies [1]:

  • Cell Lines: The study used human neuroblastoma SK-N-BE(2c) cells and noradrenaline transporter (NAT) gene-transfected UVW/NAT glioma cells to model the neuroblastoma-specific uptake of ¹³¹I-MIBG.
  • Clonogenic Assay: This is the gold-standard method for measuring cell reproductive survival after radiation. Cells were treated with PARP inhibitors and irradiated simultaneously. After 24 hours, they were seeded at low density and allowed to form colonies for 8-14 days. Colonies were fixed, stained, and counted. Survival curves were fitted using a linear-quadratic model to calculate the half-maximal inhibitory concentration (IC₅₀) and Dose Enhancement Factor (DEF₅₀) [1].
  • PARP-1 Activity Assay: Cells on coverslips were pre-treated with inhibitors for 1.5 hours. PARP-1 activity was then chemically stimulated with hydrogen peroxide. Activity was assessed, likely by immunodetecting poly(ADP-ribose) chains, to confirm target engagement [1].
  • DNA Damage Quantification (γH2AX): The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. Levels of γH2AX were measured at 2 hours and 24 hours post-irradiation to quantify initial damage and the persistence of unrepaired lesions, respectively [1].
  • Cell Cycle Analysis: At 24 hours post-treatment, cells were stained with propidium iodide and analyzed by flow cytometry. The DNA content was used to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [1].

Research Context and Future Directions

  • Rationale for Combination Therapy: The study was motivated by the need to improve the efficacy of ¹³¹I-MIBG, a targeted radiopharmaceutical used for neuroblastoma. Combining it with chemotherapy or sensitizing agents is a key strategy [1] [2]. PARP inhibitors are ideal candidates because they prevent the repair of radiation-induced DNA damage, leading to "synthetic lethality" in cancer cells [3].
  • Clinical Translation: The field recognizes the potential of this approach. A 2025 review on neuroblastoma theranostics explicitly listed DNA damage repair inhibitors, including PARP inhibitors, as a promising avenue for combination therapies to improve molecular radiotherapy outcomes [2]. Furthermore, a clinical trial (NCT03126916) investigating the addition of ¹³¹I-MIBG to standard induction therapy for neuroblastoma has completed recruitment, and its results are awaited [2].
  • Safety Profiles: While this pre-clinical study focused on efficacy, a separate systematic review and network meta-analysis found that the safety and tolerability profiles of approved PARP inhibitors (including rucaparib and olaparib) are generally comparable, showing a common class-effect toxicity profile [4].

References

Rucaparib pharmacokinetic comparison other PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties at a Glance

The table below summarizes the key pharmacokinetic parameters of the four approved PARP inhibitors.

PARP Inhibitor Approved Dose Oral Bioavailability Half-life (hr) Time to Cmax (hr) Primary Metabolizing Enzymes Dosing Recommendation
Rucaparib 600 mg, twice daily [1] 36% [2] ~17 [3] 1.5 - 6.0 (single dose); 1.5 - 4.0 (steady state) [3] CYP2D6 (minor), CYP1A2, CYP3A4 [2] [3] With or without food [2]
Olaparib 300 mg, twice daily [1] Information missing Information missing Information missing CYP3A4 [1] [4] Information missing
Niraparib 300 mg, once daily [1] Information missing Information missing Information missing Carboxylesterases (mainly CES2) [1] [4] Information missing
Talazoparib 1 mg, once daily [1] Information missing Information missing Information missing Minimal metabolism; P-glycoprotein substrate [1] [4] Information missing

Drug-Drug Interaction (DDI) and Safety Profile

This table compares the potential for drug-drug interactions and key safety considerations, which are critical for clinical application and trial design.

PARP Inhibitor DDI Risk as Object DDI Risk as Perpetrator Key Transporter Inhibitions Exposure-Response Relationship
Rucaparib High (CYP substrate) [1] Moderate [1] MATE1, MATE2-K, OCT1, OCT2 [2] Exposure linked to both efficacy and safety (dose-dependent) [2]
Olaparib High (CYP3A4 substrate) [1] High (CYP3A4 inhibitor) [1] BCRP, P-gp (in vitro) [1] Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1]
Niraparib Lower risk [1] Lower risk [1] Information missing Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1]
Talazoparib Minimal risk [1] Minimal risk [1] BCRP, P-gp [1] Exposure linked to both efficacy and toxicity [1]

PARP Inhibition and Trapping Potency

The following table compares the preclinical pharmacological potency, which underpins the differing clinical dosages. IC50 is the half-maximal inhibitory concentration, and a lower value indicates greater potency for catalytic inhibition. PARP trapping potency is a relative measure.

PARP Inhibitor PARP1 Catalytic Inhibition IC50 (nM) PARP Trapping Potency Average Unbound Cmin at Clinical Dose (nM)
Rucaparib 0.8 (PARP1), 0.5 (PARP2) [2] Information missing Information missing
Olaparib 6 [1] [4] Moderate [4] 460 (capsules), 672 (tablets) [1]
Niraparib 60 [4] Weak [4] Information missing
Talazoparib 4 [1] [4] Strong [4] Information missing

Key Experimental Protocols from Cited Studies

Understanding the methodology behind the data is crucial for its interpretation. Here are the protocols from key studies on rucaparib.

  • Study 10 (NCT01482715) - Rucaparib Phase 1-2 Trial [3]

    • Objective: To characterize the single-dose and steady-state pharmacokinetics, safety, and establish the recommended Phase 2 dose (RP2D) of oral rucaparib.
    • Design: Open-label, dose-escalation study in patients with advanced solid tumors. A standard "3 + 3" design was used.
    • Dosing: Rucaparib was administered once daily (40–500 mg) or twice daily (240–840 mg) in continuous 21-day cycles.
    • PK Sampling: Blood samples were collected to determine plasma concentrations of rucaparib at specified time points after single and repeated doses.
    • Bioanalytical Method: Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Food-Effect Study (within Study 10) [3]

    • Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of a single dose of rucaparib.
    • Design: The pharmacokinetic profile of a single 40 mg or 300 mg dose of rucaparib was assessed under fasting and fed conditions.

Mechanism of Action and Pharmacokinetics Pathways

The diagram below illustrates the core mechanism of PARP inhibitors and the key pharmacokinetic pathways of rucaparib, integrating the data from the tables above.

pharmacology cluster_clinical Clinical PK Profile cluster_mechanism Core PARP Inhibitor Mechanism cluster_metabolism Rucaparib Metabolism & Elimination Dosing Dosing: 600 mg BID Bioavailability Bioavailability: 36% Dosing->Bioavailability HalfLife Half-life: ~17 hours Bioavailability->HalfLife SteadyState Steady state: ~1 week HalfLife->SteadyState FoodEffect Food Effect: Not clinically significant PARPi PARP Inhibitor PARPTrapping PARP-DNA Trapping (Major Cytotoxic Effect) PARPi->PARPTrapping CatInhibition Catalytic Inhibition (Blocks PARylation) PARPi->CatInhibition DSB Double-Strand Break (DSB) Replication Fork Collapse PARPTrapping->DSB SSB Single-Strand Break (SSB) CatInhibition->SSB SSB->PARPTrapping SynthLethality Synthetic Lethality in HRD/BRCA-mutated cells DSB->SynthLethality CellDeath Cell Death SynthLethality->CellDeath Metabolism Metabolism: CYP2D6 (primary), CYP1A2, CYP3A4 (minor) Excretion Excretion: Renal and Hepatic Metabolism->Excretion DDI Drug-Drug Interaction (DDI) Risk: Moderate as perpetrator Metabolism->DDI

Key Differentiating Factors for Rucaparib

  • Distinct Metabolic Profile: Unlike olaparib, which is primarily metabolized by CYP3A4, rucaparib is mainly processed by CYP2D6 [2] [4] [3]. This is a critical differentiator for drug-drug interaction management.
  • Favorable Dosing Flexibility: Rucaparib can be taken with or without food, as a high-fat meal does not cause a clinically significant increase in exposure [2]. This improves patient convenience and adherence.
  • Robust Exposure-Response Data: Among the PARP inhibitors, rucaparib has well-characterized, dose-dependent relationships for both efficacy and safety, which supports its 600 mg BID dosing regimen [2].

References

Rucaparib phosphate BRCA deficient cell line efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of PARP Inhibitors

The table below summarizes the comparative efficacy of various PARP inhibitors in different experimental models.

PARP Inhibitor Key Experimental Findings in BRCA-Deficient Models Comparative Notes

| Rucaparib | • Induced significant DNA damage (γH2AX) and reduced viability/migration in BRCA2-mutant PEO1 ovarian cells [1]. • Synergistic reduction in cell viability when combined with imipridones (ONC201/ONC212) in HCC1937 (BRCA1-mutant) breast cancer cells [2]. | • Showed differential efficacy compared to other PARP inhibitors in a panel of ovarian cancer cell lines [3]. • Equally effective as olaparib in radiosensitizing SK-N-BE(2c) neuroblastoma cells [4]. | | Olaparib | • Effectively radiosensitized cancer cells in vitro, preventing DNA damage restitution [4]. | • Displayed differences in cell viability and survival compared to other PARPis in ovarian cancer models [3]. | | Talazoparib | • Demonstrated high inhibitory potency in certain triple-negative breast cancer (TNBC) and ER-/HER2+ cell lines, irrespective of BRCA status (e.g., JIMT1) [5]. | • Considered one of the most potent PARP inhibitors in pre-clinical studies [6]. | | Niraparib | • Showed efficacy in advanced TNBC and ER-/HER2+ breast cancer cells with and without BRCA mutations [5]. | • Differential efficacy profile observed in models of BRCA-mutant ovarian cancer [3]. | | Veliparib | • A cell line model with acquired resistance to veliparib showed cross-resistance to other PARP inhibitors [3]. | • Generally considered to have lower PARP-trapping potency compared to others like talazoparib [6] [7]. |

Experimental Models and Protocols

To contextualize the data, here are key details on the cell lines and methodologies used in the cited research.

Commonly Used BRCA-Deficient Cell Lines
  • PEO1 & PEO4: A paired isogenic cell line model. PEO1 is derived from a high-grade serous ovarian carcinoma (HGSOC) patient and carries a BRCA2 mutation. PEO4, from the same patient post-chemotherapy, has a reversion mutation that restores BRCA2 function, making it HR-proficient. This pair is ideal for comparing drug effects based on BRCA2 status [3] [1].
  • HCC1937: A triple-negative breast cancer (TNBC) cell line that is BRCA1-deficient [5] [2].
  • UWB1.289 & UWB1.289+BRCA1: A paired ovarian cancer cell line model where UWB1.289 is BRCA1-deficient, and UWB1.289+BRCA1 is a counterpart with restored BRCA1 function [3].
Key Experimental Assays and Protocols
  • Cell Viability/Proliferation Assays

    • Purpose: To measure the anti-proliferative effects of rucaparib.
    • Typical Protocol: Cells are treated with varying concentrations of rucaparib (e.g., 10 µM for PEO1, 25 µM for SKOV3). Viable cell counts are assessed at 24, 48, and 72-hour intervals using an automated cell counter and the trypan blue exclusion method to distinguish live from dead cells [1].
  • Clonogenic (Cell Survival) Assay

    • Purpose: To evaluate the long-term ability of a single cell to proliferate and form a colony after drug treatment, indicating reproductive cell death.
    • Typical Protocol: Cells are treated with rucaparib and/or radiation. After 24 hours, a known number of cells are re-seeded into dishes and allowed to grow for 8-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted. Survival curves are fitted, and Dose Enhancement Factors (DEF) are calculated [4].
  • Analysis of DNA Damage (γH2AX Foci)

    • Purpose: To detect and quantify DNA double-strand breaks, a key mechanism of PARP inhibitor action.
    • Typical Protocol: After treatment, cells are fixed, permeabilized, and immunostained with an antibody against phosphorylated histone H2AX (γH2AX). DNA damage is quantified by measuring fluorescence intensity or counting foci per nucleus using fluorescence microscopy [4] [1].
  • Apoptosis Assay (Annexin V/Propidium Iodide)

    • Purpose: To determine if cell death occurs via apoptosis.
    • Typical Protocol: Treated cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and propidium iodide (PI, which stains dead cells). The population of apoptotic (Annexin V+/PI-) and dead (Annexin V+/PI+) cells is analyzed using flow cytometry [1].
  • PARP Activity Assay

    • Purpose: To confirm the inhibitory effect of rucaparib on PARP enzyme function.
    • Typical Protocol: Cells are pre-treated with rucaparib, and PARP-1 activity is stimulated with an agent like hydrogen peroxide (H₂O₂). Cells are then fixed and immunostained for poly(ADP-ribose) (PADPR) polymers. Reduced fluorescence signal indicates effective PARP inhibition [4] [1].

Mechanism of Action: Synthetic Lethality

The efficacy of rucaparib in BRCA-deficient cells is primarily explained by the concept of synthetic lethality. The diagram below illustrates this key mechanism.

architecture Start DNA Damage Source (e.g., Endogenous, Therapeutic) SSB Single-Strand Break (SSB) Start->SSB DSB Replication Fork Collapse & Double-Strand Break (DSB) SSB->DSB PARP Inhibited (Unrepaired SSB) Repair Successful Repair SSB->Repair PARP Active (Normal Repair) HR_Intact Viable Cell HR_Deficient Accumulated DSBs Genomic Instability Cell Death DSB->HR_Intact HR Functional (BRCA-Proficient) DSB->HR_Deficient HR Deficient (BRCA-Mutant) Viable Viable Cell Repair->Viable Cell Viable

In addition to catalytic inhibition, a critical mechanism of rucaparib is PARP trapping, where the inhibited PARP enzyme is stably bound to DNA, physically obstructing the replication fork. This trapped complex is highly cytotoxic and requires functional HR for repair [8] [7] [9].

Research Implications and Future Directions

  • Differential Efficacy: Research confirms that while all PARP inhibitors operate on similar principles, they display differential efficacy in preclinical models. This highlights the importance of matching a specific inhibitor to a specific tumor context in clinical development [3].
  • Overcoming Resistance: A significant challenge is acquired resistance. Studies show that acquired resistance to one PARP inhibitor (like veliparib) can confer cross-resistance to others (including rucaparib), limiting sequential use [3]. Key resistance mechanisms include:
    • HR Restoration: Reversion mutations in BRCA1/2 that restore the open reading frame and protein function [8] [7] [10].
    • Replication Fork Protection: Loss of factors like MRE11 or CHD4 that protect stalled forks from degradation in BRCA-deficient cells [7] [10].
    • Pharmacological Alterations: Changes in drug efflux pumps or target expression [10].
  • Rational Combinations: To overcome resistance and enhance efficacy, combination strategies are being explored. Promising preclinical data shows synergy between rucaparib and imipridones (ONC201/ONC212), which concurrently inhibit the Akt/ERK pathways—a known resistance mechanism [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

421.12028594 Da

Monoisotopic Mass

421.12028594 Da

Heavy Atom Count

29

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3M9955244

Pharmacology

Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP3 [HSA:10039] [KO:K10798]

Wikipedia

Rucaparib phosphate

Dates

Last modified: 08-15-2023
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2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.
3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.
4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.
6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.
7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.
8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.
9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.
10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.
11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.
12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.
13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.

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